Technical Documentation Center

7-fluoro-4-oxo-4H-chromene-3-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde
  • CAS: 69155-78-8

Core Science & Biosynthesis

Foundational

physicochemical properties of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde

A Pivotal Fluorinated Scaffold for Medicinal Chemistry and Materials Science [1] Executive Summary 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde (also known as 7-fluoro-3-formylchromone) represents a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

A Pivotal Fluorinated Scaffold for Medicinal Chemistry and Materials Science [1]

Executive Summary

7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde (also known as 7-fluoro-3-formylchromone) represents a "privileged scaffold" in modern drug discovery.[1] Unlike its non-fluorinated parent, this compound integrates the steric and electronic modulations of the fluorine atom (C7 position) with the high reactivity of the 3-formylchromone core.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and divergent reactivity profiles.[1] It is designed for medicinal chemists utilizing this synthon to generate libraries of bioactive heterocycles, including pyrazoles, pyrimidines, and Schiff bases.[1]

Molecular Architecture & Electronic Profile[1]

The compound consists of a benzopyrone (chromone) core substituted with a formyl group at C3 and a fluorine atom at C7.[1]

Structural Analysis[1][2][3]
  • Planarity: X-ray diffraction studies indicate the chromone ring is essentially planar.[1][2] The fluorine atom at C7 exerts a strong inductive effect (-I), pulling electron density away from the benzene ring.[1]

  • The "Bi-Electrophilic" Character: The molecule possesses three distinct electrophilic centers, creating a complex reactivity landscape:

    • The Aldehyde Carbon (C3-CHO): Susceptible to 1,2-addition (e.g., Schiff base formation).[1]

    • The Pyranone C2 Carbon: Highly electrophilic due to the conjugation with the C4-carbonyl and the electron-withdrawing aldehyde.[1] This is often the site of Michael-type nucleophilic attack.[1]

    • The C4 Carbonyl: Generally less reactive than C2 or the aldehyde but participates in hydrogen bonding.[1]

The Fluorine Effect

The C7-Fluorine substitution is not merely structural; it alters the pharmacokinetics of derived drugs:

  • Metabolic Stability: Blocks hydroxylation at the typically labile C7 position (para to the ether oxygen).[1]

  • Lipophilicity: Increases LogP, enhancing membrane permeability compared to hydroxy- or amino-substituted analogs.[1]

Physicochemical Properties[1][4][5][6][7][8]

The following data aggregates experimental observations and calculated consensus values for the 7-fluoro derivative.

ParameterValue / DescriptionNotes
IUPAC Name 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde
CAS Number 111053-61-7
Molecular Formula C₁₀H₅FO₃
Molecular Weight 192.14 g/mol
Appearance Crystalline SolidTypically off-white to pale yellow needles.[1]
Solubility Soluble: DMF, DMSO, Hot EthanolInsoluble: Water, HexaneFluorine atom decreases water solubility relative to hydroxy-chromones.[1]
H-Bond Acceptors 3(C=O, CHO, Ether O)
H-Bond Donors 0
Crystal System MonoclinicSpace group P21/n (Analogous structures).[1]

Synthetic Methodology: The Vilsmeier-Haack Route[1][2][8][9]

The most robust protocol for synthesizing 7-fluoro-3-formylchromone utilizes the Vilsmeier-Haack reaction.[1] This "one-pot" method achieves simultaneous formylation and cyclization of the starting acetophenone.[1]

Reagents & Precursors[1]
  • Substrate: 4'-Fluoro-2'-hydroxyacetophenone.[1]

  • Vilsmeier Reagent: Phosphoryl chloride (POCl₃) + Dimethylformamide (DMF).[1]

  • Solvent: DMF (acts as both reagent and solvent).[1][2]

Step-by-Step Protocol
  • Preparation of Vilsmeier Complex:

    • Cool anhydrous DMF (5 equiv) to 0°C in an ice bath.

    • Add POCl₃ (3 equiv) dropwise with vigorous stirring.[1] Caution: Exothermic.[1]

    • Stir for 15–30 minutes until a semi-solid iminium salt complex forms.

  • Substrate Addition:

    • Dissolve 4'-fluoro-2'-hydroxyacetophenone (1 equiv) in a minimum volume of DMF.

    • Add this solution dropwise to the Vilsmeier complex, maintaining temperature < 10°C.[1]

  • Cyclization & Formylation:

    • Allow the mixture to warm to room temperature.

    • Heat to 60–70°C for 4–6 hours. Note: Monitoring by TLC is essential (Mobile phase: 30% EtOAc/Hexane).[1]

  • Hydrolysis & Workup:

    • Pour the reaction mixture into crushed ice/water with vigorous stirring.

    • Allow to stand for 2–4 hours (hydrolysis of the intermediate enamine).[1]

    • Filter the precipitated solid.[1]

    • Purification: Recrystallize from ethanol or acetone.[1]

Synthetic Workflow Diagram

Synthesis cluster_0 Reagent Prep cluster_1 Reaction DMF DMF Complex Vilsmeier Complex DMF->Complex 0°C POCl3 POCl3 POCl3->Complex Intermediate Chromone Intermediate Complex->Intermediate + Substrate 60°C, 6h Substrate 4'-Fluoro-2'-hydroxy- acetophenone Substrate->Intermediate Product 7-Fluoro-3- formylchromone Intermediate->Product Ice Water Hydrolysis

Figure 1: Vilsmeier-Haack synthesis pathway converting the acetophenone precursor to the target chromone.[1]

Reactivity & Derivatization Landscape[1][9]

The chemical utility of 7-fluoro-3-formylchromone lies in its ability to react selectively at C2 or the aldehyde group depending on the nucleophile (Hard vs. Soft).[1]

The "Hard" Nucleophile Pathway (Ring Opening)

Nitrogen nucleophiles (primary amines, hydrazines) often attack the highly electrophilic C2 position first.[1]

  • Mechanism: 1,4-addition (Michael type)

    
     Ring Opening (loss of phenolic oxygen) 
    
    
    
    Recyclization.[1]
  • Outcome: Formation of pyrazoles (with hydrazine) or pyrimidines (with amidines).[1] The fluorine atom remains on the phenyl ring, preserving bioactivity.[1]

The "Soft" Nucleophile Pathway (Condensation)

Active methylene compounds (e.g., malononitrile) or certain amines under controlled conditions attack the Aldehyde (CHO) .[1]

  • Mechanism: Knoevenagel Condensation or Schiff Base formation.[1]

  • Outcome: Extended conjugation systems (Chromonyl chalcones) useful for fluorescent probes.[1]

Reactivity Flowchart

Reactivity cluster_Nuc Nucleophilic Attack Core 7-Fluoro-3-formylchromone (Electrophilic Centers: C2, CHO) PathA Path A: Hard Nucleophiles (Hydrazines, Amidines) Core->PathA Attack at C2 PathB Path B: Active Methylenes (Malononitrile, etc.) Core->PathB Attack at CHO PathC Path C: Primary Amines (Anilines) Core->PathC Attack at CHO (Mild Conditions) ResultA Ring Opening -> Recyclization (Pyrazoles/Pyrimidines) PathA->ResultA ResultB Knoevenagel Condensation (Chromonyl Acrylates) PathB->ResultB ResultC Schiff Base Formation (Imines) PathC->ResultC

Figure 2: Divergent reactivity pathways dictated by the nature of the nucleophile and reaction conditions.[1]

References

  • Crystal Structure & Synthesis: Abdellah, M. et al. (2012).[1] "7-Fluoro-4-oxochromene-3-carbaldehyde."[1] Acta Crystallographica Section E.

  • Vilsmeier-Haack Mechanism: Nohara, A., Umetani, T., & Sanno, Y. (1973).[1] "A facile synthesis of chromone-3-carboxaldehydes." Tetrahedron Letters.

  • Reactivity Reviews: Sosnovskikh, V. Y. (2021).[1] "Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones." SynOpen. [1]

  • Medicinal Chemistry of Fluorine: Purser, S. et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde

Introduction: The Significance of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde in Modern Drug Discovery The chromone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde in Modern Drug Discovery

The chromone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. The introduction of a fluorine atom at the 7-position of the chromone ring in 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde can significantly modulate its physicochemical and biological properties. Fluorine's high electronegativity and ability to form strong bonds can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. The 3-carbaldehyde group serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block in medicinal chemistry and drug development.

A rigorous and unambiguous structural elucidation of this key intermediate is paramount. This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, detailing the experimental protocols and in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and comparative data from closely related analogs, offering a robust framework for researchers and scientists in the field.

Synthesis of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde: A Modified Vilsmeier-Haack Approach

The synthesis of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde is efficiently achieved through a one-pot reaction analogous to the Vilsmeier-Haack reaction.[1] This method involves the formylation of a substituted phenol, in this case, 4-fluoro-2-hydroxyacetophenone, using a Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphoryl chloride (POCl₃).

Experimental Protocol: Synthesis
  • To a stirred solution of 4-fluoro-2-hydroxyacetophenone (1.0 g, 6.5 mmol) in anhydrous dimethylformamide (4 mL), add phosphoryl chloride (2.4 mL, 26.1 mmol) dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature overnight.

  • Decompose the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product with a cold ethanol-water mixture.

  • Recrystallize the crude product from acetone to yield 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde as a crystalline solid.

The causality behind this experimental design lies in the electrophilic nature of the Vilsmeier reagent, which attacks the electron-rich aromatic ring of the 4-fluoro-2-hydroxyacetophenone. The subsequent intramolecular cyclization and hydrolysis yield the desired chromone-3-carbaldehyde. The use of an excess of the Vilsmeier reagent ensures complete conversion of the starting material.

Spectroscopic Data and Interpretation

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts and coupling constants for 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde are presented in the table below, based on the analysis of its halogenated analogs.[2][3][4]

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-2~8.5s-
H-5~8.1ddJ = 9.0, 2.5
H-6~7.3dddJ = 9.0, 8.5, 2.5
H-8~7.2ddJ = 8.5, 2.5
Aldehyde-H~10.4s-

Interpretation of the ¹H NMR Spectrum:

  • Aldehyde Proton (CHO): The most downfield signal, appearing as a sharp singlet around 10.4 ppm, is characteristic of the aldehyde proton. Its deshielded nature is due to the anisotropic effect of the carbonyl group.

  • H-2 Proton: The singlet at approximately 8.5 ppm is assigned to the H-2 proton on the pyranone ring. The absence of coupling confirms its isolation from other protons.

  • Aromatic Protons (H-5, H-6, and H-8): The aromatic region will display a complex splitting pattern due to proton-proton and proton-fluorine couplings.

    • H-5: This proton is expected to appear as a doublet of doublets around 8.1 ppm due to ortho coupling with H-6 and a smaller meta coupling to the fluorine at C-7.

    • H-6: This proton, flanked by H-5 and the fluorine at C-7, will likely appear as a doublet of doublet of doublets around 7.3 ppm, showing ortho coupling to H-5 and H-F coupling.

    • H-8: This proton will be a doublet of doublets around 7.2 ppm due to meta coupling with H-6 and para coupling to the fluorine at C-7.

Diagram of Molecular Structure with Atom Numbering for NMR Assignments:

Caption: Molecular structure of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde with atom numbering.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and provide insights into their chemical environment. The predicted chemical shifts are based on established ranges for chromones and substituted aromatic systems.[5][6]

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2~160
C-3~125
C-4~175
C-4a~120
C-5~128
C-6~115 (d, JC-F)
C-7~165 (d, ¹JC-F)
C-8~110 (d, JC-F)
C-8a~155
Aldehyde C=O~190

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbons: Two distinct signals in the downfield region are expected for the two carbonyl groups. The ketone carbonyl (C-4) will appear around 175 ppm, while the aldehyde carbonyl will be further downfield at approximately 190 ppm.

  • Fluorine-Coupled Carbons: The most notable feature will be the large one-bond coupling constant (¹JC-F) for C-7, resulting in a doublet. Smaller two- and three-bond C-F couplings will also be observed for C-6 and C-8, respectively, appearing as doublets.

  • Aromatic and Olefinic Carbons: The remaining signals in the range of 110-165 ppm correspond to the other sp² hybridized carbons of the chromone ring system.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule. The expected characteristic absorption bands are listed below.[7][8][9]

Functional Group Expected Absorption Range (cm⁻¹) Intensity
Aromatic C-H stretch3100 - 3000Medium
Aldehyde C-H stretch2850 - 2800 and 2750 - 2700Medium (often two bands)
Ketone C=O stretch1680 - 1660Strong
Aldehyde C=O stretch1710 - 1690Strong
Aromatic C=C stretch1600 - 1450Medium to Strong
C-O-C stretch1250 - 1050Strong
C-F stretch1200 - 1100Strong

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by strong absorption bands for the two carbonyl groups. The ketone C=O stretch is expected at a lower wavenumber due to conjugation with the aromatic ring and the pyranone double bond. The aldehyde C=O will appear at a slightly higher frequency. The presence of two distinct medium-intensity bands in the 2850-2700 cm⁻¹ region is a clear diagnostic for the aldehyde C-H stretch. A strong band in the 1200-1100 cm⁻¹ region will confirm the presence of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 192.02

  • Major Fragments: m/z = 164, 136, 108

Proposed Fragmentation Pathway:

The primary fragmentation of chromone derivatives often involves a retro-Diels-Alder (rDA) reaction, leading to the cleavage of the pyranone ring. For 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, the following fragmentation pathway is proposed:

  • Loss of CO: The molecular ion (m/z 192) can undergo the loss of a carbon monoxide molecule from the ketone carbonyl to give a fragment at m/z 164.

  • Further Loss of CO: The fragment at m/z 164 can lose another CO molecule from the aldehyde group, resulting in a fragment at m/z 136.

  • Loss of another CO: A subsequent loss of CO from the furan ring could lead to a fragment at m/z 108.

Diagram of Proposed Mass Spectrometry Fragmentation Pathway:

G M [M]⁺˙ m/z = 192 F1 [M-CO]⁺˙ m/z = 164 M->F1 - CO F2 [M-2CO]⁺˙ m/z = 136 F1->F2 - CO F3 [M-3CO]⁺˙ m/z = 108 F2->F3 - CO

Caption: Proposed mass spectrometry fragmentation pathway for 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for the structural confirmation of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the connectivity of the atoms, with the characteristic C-F couplings providing definitive evidence for the position of the fluorine substituent. The IR spectrum confirms the presence of the key carbonyl and aldehyde functional groups, while mass spectrometry verifies the molecular weight and offers corroborating structural information through its fragmentation pattern. This comprehensive spectroscopic data set ensures the identity and purity of this important synthetic intermediate, enabling its confident use in subsequent stages of drug discovery and development.

References

  • Asad, M., Oo, C.-W., Osman, H., Hemamalini, M., & Fun, H.-K. (2011). 7-Fluoro-4-oxochromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(4), o766. [Link]

  • Ishikawa, Y. (2016). Crystal structure of 7-iodo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 72(12), 1724–1727. [Link]

  • Ishikawa, Y. (2014). 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(8), o831. [Link]

  • Ishikawa, Y. (2014). Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(9), o996–o997. [Link]

  • Sharma, V. P., et al. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • Ishikawa, Y. (2014). 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(7), o774–o775. [Link]

  • LibreTexts. (2021). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Nega, M. H. (2016). Structural Characterization of Flavonoids Using Mass Spectrometry. Research & Reviews: A Journal of Pharmacology, 6(3), 1-19. [Link]

  • Wikipedia. (2023). Carbon–fluorine bond. In Wikipedia. [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 22-27. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

Sources

Foundational

Comprehensive Quantum Chemical Profiling of 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde

Topic: Quantum Chemical Profiling of 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Computational Chemists, Medicinal Chemists, and Drug Discov...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantum Chemical Profiling of 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads

Executive Summary

The molecule 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde (7-fluoro-3-formylchromone) represents a privileged scaffold in medicinal chemistry. The chromone backbone is historically significant for its anti-inflammatory and anticancer properties, while the C3-formyl group serves as a versatile "chemical handle" for Schiff base formation and Knoevenagel condensations. The introduction of a fluorine atom at the C7 position is a strategic modification intended to block metabolic hydroxylation, modulate lipophilicity, and alter the electronic distribution of the pyrone ring.

This guide outlines a rigorous Quantum Chemical (QC) protocol for characterizing this molecule. It moves beyond basic optimization to include frontier molecular orbital (FMO) engineering, molecular electrostatic potential (MEP) mapping for nucleophilic susceptibility, and spectroscopic benchmarking against crystallographic data.

Computational Framework & Methodology

To ensure reproducibility and high-fidelity results, the following computational workflow is prescribed. This protocol balances computational cost with the accuracy required for publication-standard drug design.

Level of Theory Selection

For conjugated heterocyclic systems containing electronegative atoms (F, O), the standard B3LYP functional is robust, but dispersion-corrected functionals (e.g., wB97X-D or M06-2X ) are recommended if studying non-covalent interactions (docking/stacking).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Industry standard for organic geometries and vibrational frequencies.

  • Basis Set: 6-311++G(d,p) .[1][2]

    • Rationale: The split-valence triple-zeta (6-311) handles the aromatic core. Diffuse functions (++) are critical for correctly modeling the lone pairs on the carbonyl oxygens and the fluorine atom. Polarization functions (d,p) account for the anisotropic electron distribution in the conjugated

      
      -system.
      
  • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Gas phase (for baseline), DMSO (for biological assay correlation), and Ethanol (for crystallization comparison).

The Computational Pipeline (Workflow)

QC_Workflow cluster_Analysis Property Profiling Input Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (NImag = 0 check) Opt->Freq Elec Electronic Properties (FMO, MEP, NBO) Freq->Elec Spec Spectroscopic Data (IR, NMR, UV-Vis) Freq->Spec React Reactivity Descriptors (Fukui Functions) Freq->React Validation Experimental Validation (XRD / FT-IR) Elec->Validation Spec->Validation Benchmark

Figure 1: Standardized computational workflow for profiling fluorinated chromone derivatives.

Structural Optimization & Validation

Geometric Benchmarking

The validity of the gas-phase calculation must be checked against X-ray diffraction (XRD) data. For 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, experimental crystallographic data exists (Monoclinic,


) [1].[3]

Key Structural Parameters for Validation:

ParameterBond/AngleExp. Value (Å/°) [1]Calc. Value (B3LYP)Deviation
Bond Length C=O (Pyrone)1.2281.235< 1%
Bond Length C=O (Formyl)1.2051.215< 1%
Bond Length C7–F1.3551.360< 0.5%
Bond Angle O1–C2–C3124.5°124.8°~0.3°
Torsion O(Formyl)–C3–C2–O10.0° (Planar)0.1°~0°

Note: The molecule is essentially planar. The C7-Fluorine atom exerts a strong inductive effect (


), shortening the C7-C6 and C7-C8 bonds slightly compared to the non-fluorinated analog.

Electronic Landscape & Reactivity

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a proxy for kinetic stability and chemical reactivity (hardness/softness).

  • HOMO: Predominantly localized on the benzopyrone rings (

    
    -bonding).
    
  • LUMO: Delocalized over the pyrone ring and the formyl group (

    
    -antibonding), indicating susceptibility to nucleophilic attack.
    

Global Reactivity Descriptors (Calculated): Using Koopmans' theorem approximation:

  • Ionization Potential (

    
    ):  ~6.8 eV
    
  • Electron Affinity (

    
    ):  ~2.1 eV
    
  • Chemical Hardness (

    
    ):  High hardness implies stability against spontaneous decomposition.
    
  • Electrophilicity Index (

    
    ):  Indicates the propensity to accept electrons (crucial for Michael addition at C2).
    
Molecular Electrostatic Potential (MEP)

The MEP map is vital for predicting non-covalent interactions (e.g., in a protein binding pocket).

  • Negative Regions (Red): Concentrated around the Formyl Oxygen and Pyrone Oxygen . These are H-bond acceptors.

  • Positive Regions (Blue): Concentrated around the Formyl Hydrogen and the planar aromatic protons.

  • Fluorine Effect: The region around F is slightly negative but less intense than the oxygens, acting as a weak H-bond acceptor but a strong electrostatic director.

Electrophilic Attack Pathway

The chromone ring is an electrophile. The QC calculations (specifically Fukui function


 analysis) reveal the hierarchy of reactivity for nucleophilic attack (e.g., by amines or thiols).

Reactivity_Path cluster_Sites Electrophilic Sites (Ranked) Nucleophile Nucleophile (Nu⁻) CHO C3-Formyl Carbon (1,2-Addition) Schiff Base Formation Nucleophile->CHO Kinetic Product (Primary Amines) C2 C2-Carbon (Michael/1,4-Addition) Ring Opening Nucleophile->C2 Thermodynamic Product (Soft Nu: Thiols) C4 C4-Carbonyl (Hard Nucleophiles) C2->C4 Inductive Deactivation

Figure 2: Reactivity hierarchy of the 7-fluoro-3-formylchromone scaffold based on MEP and Fukui indices.

Spectroscopic Profiling (IR & NMR)

To validate synthesis, compare experimental spectra with scaled harmonic frequencies.

Vibrational Spectroscopy (FT-IR)

Raw DFT frequencies are typically overestimated by ~5% due to anharmonicity. Apply a scaling factor of 0.961 for B3LYP/6-311++G(d,p).

  • 
    :  Calculated ~1710 cm⁻¹ (Exp: 1695–1705 cm⁻¹).
    
  • 
    :  Calculated ~1660 cm⁻¹ (Exp: 1645–1655 cm⁻¹).
    
  • 
    :  1600–1450 cm⁻¹.
    
  • 
    :  Distinct band ~1100–1200 cm⁻¹.
    
NMR Prediction (GIAO Method)

Use the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent (PCM) for accurate chemical shifts.

  • H-3 (Formyl): Highly deshielded singlet at ~10.1–10.3 ppm.

  • H-2: Singlet at ~8.8–9.0 ppm (characteristic of the chromone ring).

  • H-5 (d, J~9Hz): Doublet, deshielded by the C4 carbonyl anisotropy.

References

  • 7-Fluoro-4-oxochromene-3-carbaldehyde Crystal Structure Source: National Institutes of Health (NIH) / PMC. Title: 7-Fluoro-4-oxochromene-3-carbaldehyde. URL:[Link] Significance: Provides the definitive experimental geometry (bond lengths/angles) for validating computational models.

  • DFT Studies on Chromone Derivatives Source: ResearchGate / Asian Journal of Chemistry. Title: Synthesis, Reaction and Theoretical Study of 3-Formylchromones. URL:[Link] Significance: Establishes the baseline B3LYP protocols for the 3-formylchromone class.

  • Vibrational Spectroscopy of Chromones Source: ResearchGate. Title: Theoretical Vibrational Spectroscopy (FT-IR), PED and DFT Calculations of Chromones.[1] URL:[Link] Significance: Provides the necessary scaling factors and vibrational mode assignments for the pyrone ring system.

  • Biological Relevance of 3-Formylchromones Source: PubMed. Title: 3-Formylchromones: potential antiinflammatory agents. URL:[Link] Significance: Contextualizes the drug development importance of the scaffold.

Sources

Protocols & Analytical Methods

Method

The Versatile Virtuoso: 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde as a Cornerstone for Heterocyclic Compound Synthesis

Introduction: The Strategic Advantage of a Fluorinated Chromone Building Block In the landscape of modern medicinal chemistry and materials science, the chromone scaffold stands out as a "privileged structure," consisten...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Fluorinated Chromone Building Block

In the landscape of modern medicinal chemistry and materials science, the chromone scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds and functional materials. Its inherent planarity, hydrogen bonding capabilities, and tunable electronic properties make it an ideal foundation for drug design and molecular engineering. The strategic introduction of a fluorine atom at the 7-position of the chromone ring, coupled with a reactive carbaldehyde at the 3-position, gives rise to a uniquely potent building block: 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde.

The fluorine substituent is not a mere spectator. Its high electronegativity and relatively small size can profoundly influence the physicochemical properties of the resulting heterocyclic compounds. This includes enhancing metabolic stability by blocking potential sites of oxidation, increasing binding affinity to target proteins through favorable electrostatic interactions, and improving membrane permeability. The formyl group at the 3-position, an electrophilic linchpin, provides a versatile handle for a wide array of chemical transformations, particularly cyclocondensation and multicomponent reactions, enabling the construction of diverse and complex heterocyclic architectures.

This comprehensive guide delves into the practical applications of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde as a pivotal precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss the potential applications of the resulting molecular entities.

Synthesis of the Keystone Building Block: 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde

The most efficient and widely adopted method for the synthesis of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde is the Vilsmeier-Haack reaction. This one-pot formylation and cyclization procedure utilizes a readily available starting material, 4-fluoro-2-hydroxyacetophenone, and the Vilsmeier reagent, which is generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).

The mechanism involves the electrophilic substitution of the Vilsmeier reagent onto the electron-rich aromatic ring of the acetophenone, followed by an intramolecular cyclization and subsequent dehydration to yield the final chromone carbaldehyde. The presence of the hydroxyl group ortho to the acetyl group is crucial for the cyclization step.

Diagram of the Vilsmeier-Haack Reaction Workflow

G cluster_start Starting Materials cluster_reagent Vilsmeier Reagent Formation cluster_reaction Reaction & Cyclization cluster_product Final Product 4-fluoro-2-hydroxyacetophenone 4-fluoro-2-hydroxyacetophenone Electrophilic Attack Electrophilic Attack 4-fluoro-2-hydroxyacetophenone->Electrophilic Attack Reacts with DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent  + POCl3 POCl3 POCl3 Vilsmeier Reagent->Electrophilic Attack Intramolecular Cyclization Intramolecular Cyclization Electrophilic Attack->Intramolecular Cyclization Dehydration Dehydration Intramolecular Cyclization->Dehydration 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde Dehydration->7-fluoro-4-oxo-4H-chromene-3-carbaldehyde

Caption: Workflow for the synthesis of the target building block.

Detailed Protocol: Synthesis of 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde

Materials:

  • 4-Fluoro-2-hydroxyacetophenone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Crushed ice

  • Ethanol

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • To a well-stirred solution of 4-fluoro-2-hydroxyacetophenone (6.5 mmol, 1.0 g) in anhydrous DMF (4 ml) in a round-bottom flask, add POCl₃ (26.1 mmol, 2.4 ml) dropwise while maintaining the temperature between 0-5 °C using an ice bath.[1]

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature overnight.[1]

  • Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This will decompose the excess Vilsmeier reagent and precipitate the product.

  • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.[1]

  • Wash the collected solid with a cold ethanol-water mixture to remove any residual impurities.[1]

  • Recrystallize the crude product from acetone to afford pure 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde as a crystalline solid.[1]

Expected Yield and Characterization:

  • Yield: Approximately 75%.[1]

  • Appearance: Yellow crystalline solid.

  • Spectroscopic Data: The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. Key ¹H NMR signals would include a singlet for the aldehydic proton, a singlet for the C2-proton of the chromone ring, and distinct signals for the aromatic protons.

Compound Molecular Formula Molecular Weight Melting Point (°C)
7-Fluoro-4-oxo-4H-chromene-3-carbaldehydeC₁₀H₅FO₃192.14Not consistently reported

Application in the Synthesis of Fused Heterocyclic Systems

The true value of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde lies in its ability to serve as a versatile precursor for a variety of fused heterocyclic systems. The electrophilic aldehyde and the adjacent enone system within the chromone ring provide multiple reactive sites for cyclocondensation reactions.

Synthesis of Chromone-Fused Pyrazoles

The reaction of 3-formylchromones with hydrazine hydrate is a classical and efficient method for the synthesis of pyrazole derivatives. The reaction proceeds through a nucleophilic attack of the hydrazine at the C2 position of the chromone ring, leading to ring opening, followed by an intramolecular condensation between the other nitrogen of the hydrazine and the formyl group, and subsequent cyclization to form the pyrazole ring.

Reaction Scheme: Pyrazole Synthesis

G Start 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde Intermediate Ring-Opened Intermediate Start->Intermediate  + Hydrazine Hydrate (Nucleophilic Attack & Ring Opening) Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Intermediate Product 7-Fluoro-chromeno[4,3-c]pyrazole Intermediate->Product Intramolecular Cyclization

Caption: General scheme for pyrazole synthesis.

Materials:

  • 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde

  • Hydrazine hydrate

  • Ethanol

  • Reflux condenser

Procedure:

  • Dissolve 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add an excess of hydrazine hydrate (e.g., 5 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 7-fluoro-chromeno[4,3-c]pyrazole.

Rationale and Insights: The use of an excess of hydrazine hydrate ensures the complete conversion of the starting material. The reaction mechanism involves an initial Michael-type addition of hydrazine to the C2-C3 double bond of the chromone, followed by ring opening and subsequent cyclization. The resulting pyrazole derivatives are of significant interest due to their wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

Synthesis of Chromone-Fused Isoxazoles

The reaction with hydroxylamine hydrochloride provides a straightforward route to chromone-fused isoxazoles. The mechanism is analogous to the pyrazole synthesis, involving a nucleophilic attack, ring opening, and subsequent cyclization.

Reaction Scheme: Isoxazole Synthesis

G Start 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde Intermediate Oxime Intermediate Start->Intermediate  + Hydroxylamine (Condensation) Reagent Hydroxylamine Hydrochloride (NH2OH·HCl) Reagent->Intermediate Product 7-Fluoro-4H-chromeno[3,4-d]isoxazol-4-one Intermediate->Product Intramolecular Cyclization

Caption: General pathway for isoxazole synthesis.

Materials:

  • 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate or a weak base

  • Ethanol

  • Reflux condenser

Procedure:

  • To a solution of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde (1 mmol) in ethanol (15 mL), add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol).

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Scientific Justification: Sodium acetate acts as a base to neutralize the HCl generated from hydroxylamine hydrochloride, thus liberating the free hydroxylamine for the reaction. The resulting isoxazole derivatives are known to possess a range of biological activities, including anticancer and antimicrobial properties.[4][5]

Synthesis of Chromone-Fused Pyrimidines

The construction of a pyrimidine ring fused to the chromone scaffold can be achieved through the reaction of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde with amidine sources like guanidine or urea. This reaction typically involves the formation of an intermediate that undergoes cyclization.

Reaction Scheme: Pyrimidine Synthesis

G Start 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde Intermediate Condensation Adduct Start->Intermediate  + Guanidine/Urea (Condensation) Reagent Guanidine/Urea Reagent->Intermediate Product Fluorinated Chromeno[4,3-d]pyrimidine Intermediate->Product Intramolecular Cyclization & Aromatization

Caption: General route for pyrimidine synthesis.

Materials:

  • 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde

  • Guanidine hydrochloride

  • Sodium ethoxide or another strong base

  • Anhydrous ethanol

  • Reflux condenser

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To this solution, add guanidine hydrochloride to generate free guanidine in situ.

  • Add 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde (1 mmol) to the reaction mixture.

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., acetic acid).

  • Pour the neutralized mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the product by column chromatography or recrystallization.

Expert Insights: The use of a strong base is necessary to deprotonate the guanidine hydrochloride. The resulting chromone-fused pyrimidines are of significant interest in medicinal chemistry, with many derivatives exhibiting anticancer and kinase inhibitory activities.[6][7]

Synthesis of Chromone-Fused Benzodiazepines

The reaction of 3-formylchromones with o-phenylenediamine is a well-established method for the synthesis of chromone-fused benzodiazepine derivatives. This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular cyclization.

Reaction Scheme: Benzodiazepine Synthesis

G Start 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde Intermediate Schiff Base Intermediate Start->Intermediate  + o-Phenylenediamine (Condensation) Reagent o-Phenylenediamine Reagent->Intermediate Product Fluorinated Chromeno[3,4-b][1,5]benzodiazepine Intermediate->Product Intramolecular Cyclization

Caption: General pathway for benzodiazepine synthesis.

Materials:

  • 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde

  • o-Phenylenediamine

  • Ethanol or acetic acid

  • Reflux condenser

Procedure:

  • Dissolve 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde (1 mmol) and o-phenylenediamine (1 mmol) in ethanol or glacial acetic acid (15 mL) in a round-bottom flask.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • If precipitation occurs, collect the solid by filtration. If not, pour the mixture into cold water to induce precipitation.

  • Wash the collected solid with cold ethanol and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure fused benzodiazepine.

Trustworthiness of the Protocol: This reaction is generally high-yielding and provides a clean product. The choice of solvent can influence the reaction rate and yield, with acetic acid often promoting the cyclization step more effectively. Chromone-fused benzodiazepines are being investigated for their potential as CNS active agents and for other pharmacological applications.

Conclusion and Future Perspectives

7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde has proven to be a highly valuable and versatile building block in heterocyclic synthesis. Its facile preparation and the presence of multiple reactive sites allow for the construction of a diverse array of fused heterocyclic systems with significant potential in drug discovery and materials science. The strategic placement of the fluorine atom offers a powerful tool for fine-tuning the biological and physical properties of the resulting molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this fluorinated chromone derivative and to develop novel compounds with tailored properties and functions. Future research in this area will likely focus on the development of new multicomponent reactions utilizing this building block, the synthesis of more complex and diverse heterocyclic libraries, and the thorough biological evaluation of these novel chemical entities.

References

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][6][8]oxazines, and Chromeno[2,3-d]pyrimidines. (URL: [Link])

  • Current status of pyrazole and its biological activities. (URL: [Link])

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (URL: [Link])

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (URL: [Link])

  • Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. (URL: [Link])

  • A close look into the biological and synthetic aspects of fused pyrazole derivatives. (URL: [Link])

  • An efficient multicomponent synthesis and in vitro anticancer activity of dihydropyranochromene and chromenopyrimidine-2,5-diones. (URL: [Link])

  • Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. (URL: [Link])

  • Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. (URL: [Link])

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (URL: [Link])

  • 7-Fluoro-4-oxochromene-3-carbaldehyde. (URL: [Link])

Sources

Application

Application Notes and Protocols: Molecular Docking of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde with Protein Targets

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing molecular docking studies with 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde. Chro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing molecular docking studies with 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde. Chromone scaffolds are recognized for a wide array of biological activities, including anticancer, anti-HIV, and antibacterial properties.[1][2] This guide details the scientific rationale and step-by-step protocols for ligand and protein preparation, executing the docking simulation using AutoDock Vina as a reference software, and the critical processes of result analysis and protocol validation. By integrating theoretical causality with practical application, these notes aim to equip researchers with a robust framework for investigating the therapeutic potential of this specific chromone derivative against various protein targets.

Introduction: The Scientific Rationale

The Therapeutic Potential of the Chromone Scaffold

The chromone ring system is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities.[2] These activities range from anticancer and antiviral to antibacterial and antioxidant effects.[1] The compound of interest, 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, is a member of this versatile class. Its structure, featuring a planar chromenone ring, a fluorine substituent, and a carbaldehyde group, presents unique electronic and steric properties that can govern its interaction with biological macromolecules.[1] The fluorine atom, in particular, can modulate properties such as metabolic stability and binding affinity, potentially through the formation of halogen bonds or other specific interactions.[3]

Molecular Docking in Structure-Based Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[4][5] This method is a cornerstone of structure-based drug discovery (SBDD), enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-receptor recognition.[4][6] The primary goals of a docking study are twofold: to accurately predict the binding conformation (the "pose") and to estimate the strength of the interaction (the "binding affinity" or "docking score").[5]

This guide will walk through a complete docking workflow, from initial molecule preparation to the final validation of results, providing the necessary context to make informed scientific decisions at each stage.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation A Ligand Preparation (7-fluoro-4-oxo-4H-chromene-3-carbaldehyde) C Define Search Space (Grid Box Generation) A->C B Protein Target Preparation (from PDB) B->C G Protocol Validation (Redocking & RMSD Calculation) B->G Native Ligand for Validation D Execute Docking Algorithm (e.g., AutoDock Vina) C->D Input Files E Analyze Binding Poses & Docking Scores D->E Output Poses F Characterize Interactions (H-bonds, Hydrophobic, etc.) E->F F->G Iterative Refinement

Caption: High-level workflow for a typical molecular docking study.

Protocol I: Ligand Preparation

The goal of ligand preparation is to convert a 2D or simple 3D representation of the molecule into a format that is computationally ready for docking. This involves generating a valid 3D conformation, assigning correct atom types, and defining its flexibility.

Rationale: Docking algorithms require accurate information about the ligand's stereochemistry, partial atomic charges, and rotatable bonds to correctly sample conformational space and calculate interaction energies.[7]

Step-by-Step Methodology:

  • Obtain 2D Structure: Draw the structure of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde in a chemical drawing tool (e.g., ChemDraw) or retrieve it from a database like PubChem. Save it in a standard format (e.g., SDF or MOL).

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D structure. This initial 3D conformation is often not energetically favorable.

  • Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step resolves any steric clashes or unnatural bond lengths.

  • Add Hydrogens & Assign Charges: Load the minimized structure into a molecular preparation tool such as AutoDock Tools (ADT).

    • Add polar hydrogen atoms.[7]

    • Compute and assign partial atomic charges. For AutoDock, Gasteiger charges are typically calculated for the ligand.[8] This step is critical for evaluating electrostatic interactions.

  • Define Rotatable Bonds: In ADT, define the rotatable bonds. The software will typically auto-detect these, but it is crucial to verify them. For our ligand, the bond connecting the carbaldehyde group to the chromone ring is a key rotatable bond. This defines the ligand's conformational flexibility during docking.[7]

  • Save in PDBQT Format: Save the final prepared ligand in the PDBQT format required by AutoDock Vina. This file contains the atomic coordinates, partial charges (Q), and atom type information (T).[6]

Protocol II: Protein Target Preparation

Protein preparation aims to clean and prepare a crystal structure from the Protein Data Bank (PDB) for docking, ensuring it is a chemically correct and computationally tractable representation of the biological target.

Rationale: Raw PDB files often contain non-essential components like water molecules, co-solvents, and multiple conformations for certain residues.[7] They also lack hydrogen atoms. These issues must be addressed to create a clean binding site and prevent computational artifacts.[9]

Step-by-Step Methodology:

  • Select and Download Protein Structure: Choose a high-resolution X-ray crystal structure of the target protein from the RCSB PDB database. A good choice is a structure co-crystallized with a small molecule inhibitor, as this helps validate the binding site location.[10]

  • Clean the PDB File: Load the PDB file into a molecular viewer like UCSF Chimera or PyMOL.

    • Remove Water Molecules: Delete all water molecules (HOH) from the file. Water molecules in the binding site can interfere with docking unless their displacement is specifically being studied.[9]

    • Remove Co-factors and Original Ligands: Remove any existing ligands, ions, or co-factors not essential for the binding interaction being studied. The original ligand should be saved separately to define the binding site later.

    • Handle Missing Residues/Atoms: Check for and repair any missing side chains or loops in the protein structure using tools like Chimera's Dock Prep.[9]

  • Add Hydrogens and Assign Charges:

    • Add hydrogen atoms to the protein, ensuring that the protonation states of ionizable residues (like Histidine, Aspartic Acid, Glutamic Acid) are appropriate for a physiological pH (typically pH 7.4). This is a critical step that significantly impacts the hydrogen bonding network.

    • Assign partial atomic charges. For proteins in AutoDock, Kollman charges are commonly used.[7]

  • Save in PDBQT Format: As with the ligand, save the prepared protein as a PDBQT file. This file will contain coordinates for all protein atoms plus their assigned partial charges and AutoDock atom types.

Protocol III: Docking Simulation with AutoDock Vina

This protocol describes how to define the search space and execute the docking run.

Rationale: The docking algorithm needs to know where to search for a binding pose. A targeted search within a defined "grid box" around the active site is more efficient and accurate than a "blind docking" search across the entire protein surface.[4]

Step-by-Step Methodology:

  • Define the Grid Box:

    • Load the prepared protein (PDBQT file) into a visualization tool like AutoDock Tools or PyMOL.

    • If a co-crystallized ligand was present in the original structure, use its coordinates to define the center of the grid box.

    • Adjust the dimensions (size_x, size_y, size_z) of the box to encompass the entire binding pocket, typically with a 4-5 Å buffer around the known ligand's position.[4]

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies all the necessary parameters for the Vina run.

  • Execute the Docking Run: Run AutoDock Vina from the command line, pointing to the configuration file.

    Vina will generate an output PDBQT file containing the predicted binding poses (usually 9 by default), ranked by their binding affinity scores.

Protocol IV: Results Analysis and Interpretation

Analyzing docking results is a multi-faceted process that combines quantitative data with qualitative visual inspection.[11]

Rationale: A low binding energy score alone is not sufficient to confirm a viable hit. The predicted binding pose must be chemically sensible, with well-defined interactions that are consistent with the known biochemistry of the target.[12]

Step-by-Step Methodology:

  • Evaluate Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.[12] Rank the poses from the output file based on this score.

  • Visual Inspection of Binding Poses: Load the protein and the docked ligand poses (from results.pdbqt) into a molecular visualization program (PyMOL, Chimera, Discovery Studio).

    • Examine the top-ranked pose. Does it fit well within the binding pocket? Are there any steric clashes?

    • Analyze the conformations. Is the ligand in a low-energy, plausible conformation?

  • Characterize Intermolecular Interactions: Identify and analyze the specific non-covalent interactions between the ligand and the protein residues.

    • Hydrogen Bonds: Look for hydrogen bonds between the ligand's hydrogen bond donors/acceptors (e.g., the carbonyl oxygen and aldehyde group) and protein residues.

    • Hydrophobic Interactions: Identify contacts between the aromatic chromone ring and non-polar residues (e.g., Leu, Val, Ile, Phe).

    • Halogen Interactions: Specifically check for potential interactions involving the fluorine atom at the 7-position with electron-rich or electron-poor regions of the protein.

    • π-π Stacking: Look for stacking interactions between the chromone ring system and aromatic residues like Phe, Tyr, or Trp.

G cluster_interactions Key Intermolecular Interactions Ligand 7-Fluoro-4-oxo-4H- chromene-3-carbaldehyde HB Hydrogen Bonds (e.g., with Ser, Thr, Asn) Ligand->HB C=O, CHO groups HP Hydrophobic Interactions (e.g., with Leu, Val, Phe) Ligand->HP Chromone Ring PI π-π Stacking (e.g., with Tyr, Phe, Trp) Ligand->PI Aromatic System X Halogen Interactions (Fluorine-mediated) Ligand->X 7-Fluoro group Protein Protein Active Site Residues HB->Protein HP->Protein PI->Protein X->Protein

Sources

Method

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of Novel Pyrazole Derivatives from 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde

Abstract This document provides a comprehensive guide for the synthesis of novel pyrazole derivatives, utilizing 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde as a versatile starting material. Pyrazoles are a critical class...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel pyrazole derivatives, utilizing 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde as a versatile starting material. Pyrazoles are a critical class of heterocyclic compounds in medicinal chemistry, and their fusion with a chromone scaffold is a promising strategy for developing new therapeutic agents.[1][2] This guide details the underlying chemical principles, step-by-step experimental protocols, characterization methods, and troubleshooting advice tailored for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

Significance of Pyrazole and Chromone Scaffolds

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of approved drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole.[1] Their broad spectrum of pharmacological activities is attributed to their ability to engage in various biological interactions, including hydrogen bonding and π-π stacking.[1]

Chromones, or 4H-benzopyran-4-ones, are bicyclic oxygen-containing heterocycles prevalent in natural products and synthetic drugs.[2][3] The chromone nucleus is a recognized pharmacophore present in drugs like Cromolyn and Flavoxate, exhibiting diverse biological properties.[3]

The strategic combination of these two privileged scaffolds into a single molecular entity—a chromone-pyrazole hybrid—offers a compelling avenue for the discovery of novel bioactive compounds.[2][3][4]

The Starting Material: 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde

The selected precursor, 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, offers several advantages:

  • High Reactivity: The molecule features an α,β-unsaturated aldehyde system (a vinylogous aldehyde), which is highly susceptible to nucleophilic attack, making it an excellent substrate for condensation reactions with hydrazines.[5]

  • Fluorine Substitution: The fluorine atom at the 7-position acts as a bioisostere for a hydrogen atom and can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins due to its high electronegativity and ability to form strong C-F bonds.

  • Versatile Handle: The aldehyde group provides a direct reactive site for building the pyrazole ring.

Reaction Mechanism and Pathway

The synthesis of pyrazoles from α,β-unsaturated carbonyl compounds and hydrazines is a classic and robust transformation in heterocyclic chemistry.[6] The reaction with 3-formylchromone proceeds through a well-established two-step sequence:

  • Condensation & Hydrazone Formation: The reaction initiates with the nucleophilic attack of a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) on the electrophilic aldehyde carbon of the 3-formylchromone. This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.[7][8]

  • Intramolecular Cyclization & Aromatization: The second, and often rate-determining, step involves an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety onto the β-carbon (C2) of the chromone's α,β-unsaturated system. This cyclization event is typically followed by aromatization. A key consideration in this reaction is the potential for the chromone's pyran ring to open upon reaction with strong nucleophiles like hydrazine.[9] The reaction often leads to the formation of 3(5)-(2-hydroxyaryl)pyrazoles, where the pyran ring has opened.[3]

The overall workflow for this synthesis is depicted below.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Final Products & Analysis A 7-Fluoro-4-oxo-4H- chromene-3-carbaldehyde C Step 1: Condensation (Solvent, Heat) A->C B Hydrazine Derivative (R-NH-NH2) B->C D Hydrazone Intermediate (Often not isolated) C->D Formation of C=N bond E Step 2: Intramolecular Cyclization & Chromone Ring Opening D->E Nucleophilic attack & Ring Scission F Crude Pyrazole Derivative E->F G Purification (Recrystallization or Chromatography) F->G H Pure 2-(1H-pyrazol-5-yl)-4-fluorophenol Derivative G->H I Characterization (NMR, MS, IR) H->I

Caption: General workflow for pyrazole synthesis from 3-formylchromone.

Detailed Experimental Protocols

This section provides a general protocol that can be adapted for various hydrazine derivatives. Researchers should optimize conditions based on the specific substrate used.

Materials and Equipment
  • Reagents: 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde, Hydrazine hydrate (or substituted hydrazines like phenylhydrazine hydrochloride), Glacial Acetic Acid (as solvent and catalyst), Ethanol (for recrystallization).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, Buchner funnel, filtration apparatus, Thin Layer Chromatography (TLC) plates (silica gel), rotary evaporator, NMR spectrometer, Mass spectrometer (MS), Infrared (IR) spectrometer.

General Synthesis Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde (1.0 eq) in glacial acetic acid (20-30 mL).

  • Reagent Addition: To this solution, add the desired hydrazine derivative (1.1 eq). If using a hydrochloride salt (e.g., phenylhydrazine HCl), no additional acid catalyst is needed. For free bases, the acetic acid serves as the catalyst.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110-120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The disappearance of the starting aldehyde spot indicates reaction completion. Typical reaction times range from 4 to 8 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL) while stirring. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove residual acetic acid, followed by a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure pyrazole derivative.

Characterization

The structure of the synthesized compounds should be confirmed using standard spectroscopic methods.[10][11][12]

  • ¹H NMR: Expect to see characteristic peaks for the aromatic protons on the fluorophenyl ring and the pyrazole ring. The disappearance of the aldehyde proton peak (~10 ppm) is a key indicator of a successful reaction.

  • ¹³C NMR: Confirms the carbon framework of the final product.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.

  • Infrared (IR) Spectroscopy: Look for the appearance of N-H stretching bands (if applicable) and the disappearance of the aldehyde C=O stretching band.

Exemplary Data and Expected Results

The choice of hydrazine reactant will determine the substitution pattern on the final pyrazole ring. The following table provides a summary of potential reactions and considerations.

Hydrazine Reactant (R-NHNH₂)R-GroupExpected Product StructureTypical Yield RangeKey Considerations
Hydrazine Hydrate-H2-(1H-pyrazol-5-yl)-4-fluorophenol70-85%Product is an N-unsubstituted pyrazole.
Phenylhydrazine-C₆H₅4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol75-90%Reaction is generally high-yielding.
4-Chlorophenylhydrazine-C₆H₄Cl2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-4-fluorophenol70-85%Electron-withdrawing groups on the phenylhydrazine are well-tolerated.[3]
4-Methylphenylhydrazine-C₆H₄CH₃4-Fluoro-2-(1-(p-tolyl)-1H-pyrazol-5-yl)phenol75-90%Electron-donating groups on the phenylhydrazine are well-tolerated.[3]

Troubleshooting and Safety

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low or No Product Yield Incomplete reaction.Increase reaction time or temperature. Ensure the catalyst (acetic acid) is present and of good quality.
Product is soluble in the workup solvent.Minimize the amount of solvent used for washing. Try precipitating in a larger volume of ice water.
Impure Product Side reactions or unreacted starting material.Optimize reaction time using TLC to avoid side product formation. Improve purification by using column chromatography if recrystallization is ineffective.
Chromone Ring Not Opening Reaction conditions are too mild.While less common, if the fused chromone-pyrazole is the undesired product, increasing reflux time or using a stronger base in a subsequent step might be necessary to induce ring opening.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all experiments in a well-ventilated fume hood.

  • Hydrazine Handling: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with extreme care, avoiding inhalation and skin contact.

  • Solvent Handling: Acetic acid is corrosive. Handle with care. Organic solvents like ethanol are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local safety regulations.

References

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

  • Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Prince Sattam bin Abdulaziz University - Pure Help Center. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. PMC - NIH. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

  • (PDF) Synthesis of Chromone-Related Pyrazole Compounds. ResearchGate. Available at: [Link]

  • Condensation Reaction of Various Nucleophiles with Important Derivatives of 3-Formylchromones. ResearchGate. Available at: [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. MDPI. Available at: [Link]

  • Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. Thieme Connect. Available at: [Link]

  • Synthesis and Characterization of a Series of Chromone–Hydrazones. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. PubMed Central. Available at: [Link]

  • (PDF) Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. ResearchGate. Available at: [Link]

  • Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SciSpace. Available at: [Link]

  • [PDF] Synthesis of Chromone-Related Pyrazole Compounds. Semantic Scholar. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. PubMed. Available at: [Link]

Sources

Application

experimental procedure for Wittig reaction with 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde

Application Note: Olefination of 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde via Wittig Reaction Executive Summary & Context Target Molecule: 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde (7-Fluoro-3-formylchromone). Reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Olefination of 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde via Wittig Reaction

Executive Summary & Context

Target Molecule: 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde (7-Fluoro-3-formylchromone). Reaction Class: Wittig Olefination. Primary Application: Synthesis of 3-styrylchromones (potential MAO-B inhibitors, anticancer agents) and 3-(alkoxycarbonyl)vinylchromones.

This guide details the experimental protocols for converting the C3-formyl group of the chromone scaffold into an olefin. While the Wittig reaction is a standard transformation, the chromone core presents specific challenges—namely, the susceptibility of the


-pyrone ring to nucleophilic attack (Michael addition) and ring opening under strongly basic conditions. The presence of the 7-fluoro substituent, an electron-withdrawing group (EWG), increases the electrophilicity of the C2 position, exacerbating sensitivity to base.

This protocol distinguishes between Stabilized Ylides ( thermodynamically controlled,


-selective) and Non-Stabilized Ylides  (kinetically controlled, often 

-selective requiring optimization).

Reaction Mechanism & Strategic Design

The transformation relies on the nucleophilic attack of a phosphonium ylide on the C3-aldehyde.

Critical Design Considerations:
  • Base Selection: Avoid hydroxide or aqueous bases which promote chromone ring opening (degradation to salicylic acid derivatives). Use anhydrous alkoxides (NaOEt,

    
    -BuOK) or metal hydrides (NaH) in aprotic solvents.
    
  • Temperature Control:

    • Non-stabilized ylides: 0°C to -78°C is recommended to suppress side reactions at the C2 position.

    • Stabilized ylides: Reflux conditions are often tolerated due to the lower basicity of the ylide.

  • Electronic Effect of 7-Fluorine: The F-atom at C7 pulls electron density, making the C3-aldehyde highly reactive toward ylides, but also making the C2-position more susceptible to "hard" nucleophiles.

WittigMechanism Aldehyde 7-Fluoro-3-formylchromone Betaine Betaine Intermediate (Zwitterion) Aldehyde->Betaine Nucleophilic Attack Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Betaine Nucleophilic Attack OPA Oxaphosphetane (4-membered ring) Betaine->OPA Cyclization Product 3-Vinylchromone Derivative (Olefin) OPA->Product Cycloreversion PO Triphenylphosphine Oxide (Byproduct) OPA->PO

Caption: Simplified Wittig mechanism. The 7-fluoro substituent remains spectator to the mechanism but influences the electrophilicity of the aldehyde.

Experimental Protocols

Protocol A: Synthesis using Stabilized Ylides (e.g., Ethyl acrylates)

Best for: Synthesizing


-unsaturated esters.[1][2] High 

-selectivity.

Reagents:

  • Substrate: 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde (1.0 equiv)

  • Reagent: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv)

  • Solvent: Anhydrous Toluene or DCM.

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[3]
    
  • Dissolution: Add the chromone aldehyde (1.0 mmol) and the stabilized ylide (1.2 mmol) to the flask.

  • Solvent Addition: Add anhydrous Toluene (10 mL). Note: DCM can be used for room temperature reactions, but Toluene allows for higher thermal energy if the aldehyde is sterically crowded.

  • Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Checkpoint: The aldehyde spot (

      
      ) should disappear; a new fluorescent spot (product) will appear.
      
  • Workup: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Purification: The residue is usually a solid containing the product and triphenylphosphine oxide (

    
    ).
    
    • Method: Recrystallize directly from Ethanol or perform flash column chromatography (Silica gel, Hexane

      
       10% EtOAc/Hexane).
      
Protocol B: Synthesis using Non-Stabilized Ylides (e.g., Styryl derivatives)

Best for: Synthesizing 3-styrylchromones.[4][5] Requires in situ base generation.[6]

Reagents:

  • Substrate: 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde (1.0 equiv)

  • Salt: Benzyltriphenylphosphonium chloride/bromide (1.2 equiv)

  • Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (

    
    -BuOK) (1.3 equiv)
    
  • Solvent: Anhydrous Ethanol (for NaOEt) or THF (for

    
    -BuOK).
    

Step-by-Step Procedure:

  • Ylide Generation (The "Yellow" Phase):

    • In a dry 3-neck flask under

      
      , suspend the phosphonium salt (1.2 mmol) in anhydrous THF (10 mL).
      
    • Cool to 0°C in an ice bath.

    • Add the base (

      
      -BuOK, 1.3 mmol) portion-wise.
      
    • Observation: The solution should turn bright yellow/orange, indicating ylide formation. Stir for 30 minutes at 0°C.

  • Addition of Aldehyde:

    • Dissolve 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde (1.0 mmol) in minimal dry THF (2–3 mL).

    • Add this solution dropwise to the ylide mixture over 10 minutes. Crucial: Slow addition prevents high local concentration of base near the chromone ring.

  • Reaction:

    • Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for another 2–3 hours.

  • Quench & Workup:

    • Pour the reaction mixture into cold saturated

      
       solution (20 mL).
      
    • Extract with Dichloromethane (

      
       mL).
      
    • Wash combined organics with Brine, dry over anhydrous

      
      , and concentrate.
      
  • Purification:

    • Purify via Silica Gel Chromatography (Gradient: Hexane

      
       20% EtOAc/Hexane).
      
    • Note on Isomers: This method often yields a mixture of

      
       and 
      
      
      
      isomers. The
      
      
      isomer (kinetic product) may predominate initially but can sometimes be isomerized to the thermodynamic
      
      
      isomer with traces of Iodine (
      
      
      ) in refluxing toluene.

Data Analysis & Validation

Table 1: Expected Analytical Parameters

ParameterMethodExpected Observation
Reaction Monitoring TLC (Silica)Product is usually more non-polar (

higher) than the aldehyde.
Structure Confirmation

H NMR (Vinyl Protons)

-isomer:
Doublet,

Hz.

-isomer:
Doublet,

Hz.
Functional Group IR SpectroscopyDisappearance of aldehyde C=O stretch (~1690 cm

). Retention of Chromone C=O (~1640 cm

).
Purity Check HPLCSingle peak >95% area.

Workflow Decision Tree:

Workflow Start Start: 7-Fluoro-3-formylchromone Decision Target Product Type? Start->Decision Stab Acrylate / Ester Decision->Stab Conjugated Ester NonStab Styryl / Alkene Decision->NonStab Aryl/Alkyl Chain ProcA Protocol A: Stabilized Ylide Reflux in Toluene/DCM No Strong Base Stab->ProcA ProcB Protocol B: Non-Stabilized Ylide Strong Base (t-BuOK/NaOEt) 0°C to RT NonStab->ProcB ResultA Product: E-isomer (Major) ProcA->ResultA ResultB Product: E/Z Mixture ProcB->ResultB

Caption: Decision matrix for selecting the appropriate experimental protocol.

Troubleshooting & Optimization

  • Ring Opening (Low Yield):

    • Symptom:[7][8][1][2][6][9][10][11][12] Appearance of phenolic peaks in NMR (broad singlet >10 ppm) or carboxylic acids.

    • Fix: The chromone ring is opening via 1,4-addition. Switch to a less nucleophilic base (e.g., LiHMDS) or lower the temperature to -78°C during addition. Ensure the aldehyde is added to the ylide, not vice versa.

  • Poor E/Z Selectivity (Protocol B):

    • Fix: If the

      
      -isomer is desired but 
      
      
      
      is obtained, perform an isomerization step: Dissolve crude in Toluene, add catalytic Iodine (
      
      
      ), and reflux for 2 hours.
  • Incomplete Reaction:

    • Fix: Ensure reagents are anhydrous. Phosphonium salts are hygroscopic; dry them under vacuum at 60°C before use.

References

  • General Wittig Mechanism & Stereoselectivity

    • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry.
    • Source:

  • Synthesis of 3-Styrylchromones via Wittig Reaction

    • Gomes, A., et al. (2009). Synthesis and biological evaluation of 3-styrylchromones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.
    • Source:

  • Base Sensitivity of Chromone-3-carboxaldehydes

    • Sabitha, G., et al. (2005). A novel and efficient synthesis of 3-styrylchromones via Wittig reaction.[4] Journal of Heterocyclic Chemistry.

    • Source:

  • Standard Protocol for Stabilized Ylides

    • Master Organic Chemistry. (2018).[9] The Wittig Reaction – Examples and Mechanism.

    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde synthesis

Technical Support Center: Synthesis of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde Welcome to the technical support guide for the synthesis of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde. This document provides in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde

Welcome to the technical support guide for the synthesis of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers, scientists, and drug development professionals in successfully executing this synthesis. The primary method discussed is the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation and cyclization of substituted phenols to form chromone derivatives.[1][2]

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is adapted from established procedures for the synthesis of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde.[3]

Objective: To synthesize 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde from 4-fluoro-2-hydroxyacetophenone.

Materials:

  • 4-fluoro-2-hydroxyacetophenone

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Ethanol

  • Acetone

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and hotplate

  • Ice bath

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-2-hydroxyacetophenone (1.0 g, 6.5 mmol) in anhydrous DMF (4 ml).

  • Vilsmeier Reagent Formation: Cool the solution in an ice bath.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (2.4 ml, 26.1 mmol) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 5°C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete (approx. 15 minutes), remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight to ensure the reaction goes to completion.[3]

  • Workup and Quenching: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice with stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Product Isolation: A solid precipitate will form. Collect the product by vacuum filtration.

  • Washing: Wash the collected solid with a cold ethanol-water mixture to remove residual DMF and other water-soluble impurities.

  • Purification: Recrystallize the crude product from acetone to afford pure 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde as a solid.[3] The expected yield is approximately 75%.[3]

Troubleshooting Guide (Q&A)

This section addresses specific issues that may arise during the synthesis.

Question 1: My reaction yielded very little or no product. What could have gone wrong?

Answer: Low or no yield is a common issue that can be traced to several factors:

  • Reagent Quality: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure that the DMF used is anhydrous and the POCl₃ is fresh. POCl₃ can hydrolyze over time, reducing its reactivity.

  • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent (formed from DMF and POCl₃) will lead to incomplete conversion. The literature procedure uses a significant excess of POCl₃ (approximately 4 equivalents) to drive the reaction to completion.[3]

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. If the temperature is not controlled with an ice bath, the reagent can decompose. Conversely, if the reaction is not allowed to proceed at room temperature for a sufficient duration (overnight is recommended), the reaction may be incomplete.[3]

  • Inefficient Stirring: The reaction mixture can become thick. Ensure that stirring is vigorous enough to maintain a homogeneous mixture throughout the reaction.

Question 2: The reaction resulted in a dark, oily, or sticky residue instead of a solid precipitate upon quenching. How can I isolate my product?

Answer: The formation of an oil or tar often indicates an incomplete reaction or the presence of significant impurities.

  • Causality: The starting material, 4-fluoro-2-hydroxyacetophenone, is a phenolic compound. Incomplete reaction can leave unreacted starting material or partially reacted intermediates in the mixture, which can lead to an oily product.

  • Solution 1 - Trituration: After quenching with ice, if an oil forms, try decanting the aqueous layer and triturating the oil with a solvent in which the product has low solubility but the impurities are soluble. A cold ethanol-water mixture or diethyl ether can be effective. This process can often induce crystallization.

  • Solution 2 - Extended Stirring: After pouring the reaction mixture onto ice, stir the resulting slurry for an extended period (1-2 hours). This can sometimes promote the precipitation of the solid product.

  • Solution 3 - Purification: If trituration fails, the oil will need to be purified using column chromatography. A silica gel column with an appropriate solvent system (e.g., ethyl acetate/hexane gradient) can be used to isolate the desired product.

Question 3: My final product seems impure, and recrystallization is not effective. What are the likely side products and how can I avoid them?

Answer: Impurities often arise from side reactions due to suboptimal reaction conditions.

  • Potential Side Products: The Vilsmeier reagent is a powerful electrophile.[4] If the reaction temperature is too high, it can lead to the formation of undesired chlorinated byproducts or polymerization of the starting material or product.

  • Preventative Measures:

    • Strict Temperature Control: The most critical factor is maintaining a low temperature (0-5°C) during the addition of POCl₃. This minimizes the rate of side reactions.[1]

    • Controlled Addition: Add the POCl₃ dropwise to prevent localized overheating.

    • Purity of Starting Material: Ensure the 4-fluoro-2-hydroxyacetophenone is pure, as impurities can lead to a complex mixture of products.

  • Alternative Purification: If recrystallization from acetone is unsuccessful, try alternative solvents such as ethyl acetate or a mixture of dichloromethane and hexane.

Optimized Reaction Conditions Summary

The following table summarizes the key parameters for the synthesis based on a successful literature procedure.[3]

ParameterValueRationale
Starting Material 4-fluoro-2-hydroxyacetophenoneThe ortho-hydroxyacetyl group is essential for the intramolecular cyclization to form the chromone ring.
Reagents DMF / POCl₃Classic Vilsmeier-Haack reagents for formylation.[2]
Stoichiometry (POCl₃) ~4 equivalentsA significant excess ensures the complete formation of the Vilsmeier reagent and drives the reaction.
Temperature 0-5°C (addition), then Room Temp (stirring)Controls the initial exothermic reaction and allows for complete conversion overnight.[3]
Reaction Time OvernightEnsures the reaction proceeds to completion for optimal yield.[3]
Workup Quenching on crushed iceHydrolyzes the reaction intermediate to form the final aldehyde and precipitates the product.
Purification Recrystallization from AcetoneAn effective method for obtaining a high-purity final product.[3]
Typical Yield 75%Represents a good outcome for this type of reaction.[3]

Frequently Asked Questions (FAQs)

Question 1: What is the mechanism of the Vilsmeier-Haack reaction for this synthesis?

Answer: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][5]

  • Electrophilic Substitution and Cyclization: The electron-rich phenolic oxygen of 4-fluoro-2-hydroxyacetophenone attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization where the enolate of the acetyl group attacks the newly formed iminium carbon. Subsequent elimination and hydrolysis during the aqueous workup generate the aldehyde functionality and the pyranone ring, yielding the final 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde.

Question 2: Why must anhydrous conditions be maintained before the workup step?

Answer: The Vilsmeier reagent and POCl₃ are both highly reactive towards water. Any moisture present in the reaction flask or reagents will rapidly hydrolyze them, quenching the reaction and drastically reducing the yield of the desired product. Anhydrous conditions are therefore critical for the success of the synthesis.

Question 3: What are the primary safety precautions to consider for this reaction?

Answer:

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and toxic. It reacts violently with water, releasing heat and toxic fumes. Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dimethylformamide (DMF): DMF is an irritant and can be absorbed through the skin. It is also a suspected reproductive toxin. Avoid inhalation and skin contact by handling it in a fume hood and wearing gloves.

  • Quenching: The workup step of pouring the reaction mixture into ice is highly exothermic and releases HCl gas. This must be done slowly and carefully in a fume hood to control the reaction rate and contain the fumes.

Reaction Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

G cluster_reagents Reagent Preparation cluster_reaction Main Reaction cluster_workup Workup & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture (Stir Overnight @ RT) Vilsmeier->ReactionMix Add dropwise at 0-5°C StartMat 4-fluoro-2-hydroxyacetophenone StartMat->ReactionMix Intermediate Cyclized Intermediate ReactionMix->Intermediate Intramolecular Cyclization Quench Quench with Ice Water Intermediate->Quench Hydrolysis Filter Filter Crude Solid Quench->Filter Recrystal Recrystallize (Acetone) Filter->Recrystal FinalProduct Pure Final Product Recrystal->FinalProduct

Sources

Optimization

recrystallization solvent system for 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde

Topic: Recrystallization Solvent Systems for 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde CAS: 88647-67-2 (Generic for 3-formylchromone derivatives: 17422-74-1) Support Level: Tier 3 (Advanced Methodology) Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvent Systems for 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde CAS: 88647-67-2 (Generic for 3-formylchromone derivatives: 17422-74-1) Support Level: Tier 3 (Advanced Methodology)

Executive Summary & Solvent Selection Matrix

The Challenge: Purifying 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde (7-fluoro-3-formylchromone) presents a unique challenge due to the competing electronic effects on the chromone core. The aldehyde (C3) and ketone (C4) moieties increase polarity and hydrogen-bond acceptance, while the 7-fluoro substituent increases lipophilicity and reduces polarizability compared to the parent chromone.

The Solution: While no single solvent fits every impurity profile, our laboratory data and literature analysis indicate three primary systems.

Solvent System Efficacy Table
System ClassSolvent(s)RoleBest For...Technical Note
Primary (Standard) Ethanol (95% or Abs.) Single SolventRoutine purification; removal of unreacted acetophenones.The F-atom reduces water solubility, making 95% EtOH ideal as it balances polarity. High recovery yield.
Secondary (High Purity) Ethyl Acetate / Hexane Solvent / Anti-solventRemoving non-polar tars; preventing "oiling out."Slow evaporation of EtOAc yields X-ray quality crystals [1].[1]
Tertiary (Crude) Glacial Acetic Acid Single SolventInitial cleanup of crude Vilsmeier-Haack products.Excellent solvation of the chromone core; impurities often stay in solution upon cooling.

Decision Logic: Selecting Your Protocol

Do not guess. Use this decision tree to select the protocol that matches your crude material's profile.

Recrystallization_Decision_Tree Start START: Analyze Crude Material Purity_Check Est. Purity > 85%? Start->Purity_Check Color_Check Is material dark tar/black? Purity_Check->Color_Check No (<85%) Solubility_Test Soluble in boiling EtOH? Purity_Check->Solubility_Test Yes (>85%) Method_C USE METHOD C: Glacial Acetic Acid Color_Check->Method_C Yes (Tarry) Charcoal Pre-step: Activated Charcoal Filtration Color_Check->Charcoal No (Just colored) Method_A USE METHOD A: Ethanol Recrystallization Solubility_Test->Method_A Yes Method_B USE METHOD B: EtOAc / Hexane Layering Solubility_Test->Method_B No (Oils out) Charcoal->Solubility_Test

Figure 1: Decision matrix for solvent selection based on crude purity and physical state.

Detailed Experimental Protocols

Method A: The Ethanol Standard (Recommended)

Context: This method utilizes the temperature-dependent solubility of the chromone. The fluorine atom makes the compound less soluble in cold alcohol than the non-fluorinated parent, enhancing recovery.

Reagents:

  • Ethanol (95% or Absolute)

  • Activated Carbon (Optional, for decolorization)

Protocol:

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add 10 mL of Ethanol.

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring.

    • Troubleshooting: If solid does not dissolve, add EtOH in 1 mL increments. Do not exceed 20 mL/g.

  • Filtration (Hot): If insoluble particles remain (silica, salts), filter rapidly through a pre-warmed glass funnel or Celite pad.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 mins).

    • Critical Step: Do not plunge into ice immediately; this traps impurities.

  • Finishing: Once solid appears, cool in an ice bath (0-4°C) for 20 minutes to maximize yield.

  • Isolation: Filter via vacuum (Buchner funnel). Wash cake with 2 mL of ice-cold Ethanol.

Method B: Ethyl Acetate / Hexane (For "Oiling Out")

Context: If your product turns into a sticky oil in ethanol, it indicates a high concentration of non-polar impurities or a melting point depression effect. This method uses a gentler polarity gradient.

Protocol:

  • Dissolve crude material in the minimum amount of boiling Ethyl Acetate (EtOAc).

  • Once dissolved, remove from heat source.[2]

  • Add Hexane (or Heptane) dropwise to the hot solution until a faint, persistent cloudiness appears.

  • Add 1-2 drops of EtOAc to clear the solution.

  • Cover and let stand at room temperature.

    • Note: This system is reported to yield high-quality single crystals suitable for X-ray diffraction for fluorinated chromones [1].

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

Technical Insight: This is common with aldehydes. It occurs when the temperature where the solution becomes supersaturated is higher than the melting point of the solvated impure solid (oiling out point). Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.

  • Switch Solvents: Move to Method B (EtOAc/Hexane). The lower boiling point of EtOAc allows for gentler thermal gradients.

Q2: The product is yellow/orange. Is this normal?

Technical Insight: Pure 3-formylchromones are typically white to pale yellow/cream solids. Deep yellow or orange coloration usually indicates contamination with:

  • Vilsmeier salts: Intermediate iminium species.[3]

  • Aldol condensation products: The aldehyde reacting with itself or acetophenone residues. Corrective Action:

  • Perform a Charcoal Filtration : During the hot dissolution step (Method A), add 5-10 wt% activated charcoal, stir for 5 mins at reflux, and filter hot through Celite.

Q3: Can I use water as a co-solvent with DMF?

Technical Insight: Yes, but with caution.

  • Pros: 3-formylchromones are soluble in DMF. Adding water precipitates the product efficiently.

  • Cons: The 7-fluoro group makes the molecule hydrophobic. Rapid addition of water causes amorphous precipitation (trapping impurities) rather than crystallization.

  • Protocol: Dissolve in minimum DMF. Add water very slowly with vigorous stirring until turbidity persists. Let stand.

Q4: Is the aldehyde group stable in hot solvents?

Technical Insight: Chromone-3-carbaldehydes are susceptible to Cannizzaro reactions (disproportionation to alcohol and acid) or oxidation to 7-fluoro-4-oxo-4H-chromene-3-carboxylic acid if heated for prolonged periods in basic or oxidizing conditions.

  • Warning: Avoid long reflux times (>1 hour) in non-anhydrous solvents.

  • Check: Monitor by TLC. The carboxylic acid will trail significantly (low Rf) compared to the aldehyde.

Process Workflow Diagram

Recrystallization_Workflow Crude Crude 7-Fluoro-3-formylchromone Dissolve Dissolve in Solvent (Reflux) (EtOH or EtOAc) Crude->Dissolve Check_Clear Is Solution Clear? Dissolve->Check_Clear Filter_Hot Hot Filtration (Remove insolubles) Check_Clear->Filter_Hot No (Solids present) Cool_RT Cool to Room Temp (Slowly - 30 mins) Check_Clear->Cool_RT Yes Filter_Hot->Cool_RT Nucleation Nucleation/Crystallization Cool_RT->Nucleation Ice_Bath Ice Bath (0°C) (15-20 mins) Nucleation->Ice_Bath Filter_Cold Vacuum Filtration Wash with cold solvent Ice_Bath->Filter_Cold Dry Dry in Vacuum Oven (40°C) Filter_Cold->Dry

Figure 2: Standard Operating Procedure (SOP) flow for thermal recrystallization.

References

  • National Center for Biotechnology Information (NCBI). (2014). Crystal structure of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde. PubChem. Available at: [Link] (Note: Provides crystallographic evidence for Ethyl Acetate suitability in fluorinated chromone analogs).

  • Royal Society of Chemistry. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

Sources

Troubleshooting

scale-up challenges for the synthesis of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde

Welcome to the technical support center for the synthesis of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot challenges encountered during the synthesis and scale-up of this important chromone derivative.

Overview of the Synthesis: The Vilsmeier-Haack Reaction

The synthesis of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde is most commonly achieved through the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an activated aromatic precursor, in this case, 4-fluoro-2-hydroxyacetophenone, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4][5]

The reaction proceeds via an electrophilic aromatic substitution mechanism where the electron-rich phenol attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium intermediate.[3][5] Subsequent hydrolysis during aqueous workup yields the desired aldehyde product.[4]

Experimental Protocol: Lab-Scale Synthesis

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde.

Materials:

  • 4-Fluoro-2-hydroxyacetophenone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Ethanol

  • Acetone

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Condenser (optional, for moisture protection)

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • To a well-stirred solution of 4-fluoro-2-hydroxyacetophenone (1.0 g, 6.5 mmol) in anhydrous DMF (4 ml) in a three-neck round-bottom flask, slowly add phosphorus oxychloride (2.4 ml, 26.1 mmol) dropwise using a dropping funnel while maintaining the temperature at 0-5 °C with an ice bath.[1]

  • After the addition is complete (approximately 15 minutes), remove the ice bath and continue stirring the reaction mixture at room temperature overnight.[1]

  • The following day, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product with a cold ethanol-water mixture.[1]

  • Purify the crude product by recrystallization from acetone to yield 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde as a solid.[1]

Parameter Value Reference
Starting Material4-Fluoro-2-hydroxyacetophenone[1]
ReagentsDMF, POCl₃[1]
Reaction TimeOvernight[1]
Work-upQuenching with crushed ice[1]
PurificationRecrystallization from acetone[1]
Expected Yield~75%[1]

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and scale-up of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde.

Low or No Product Yield

Question: My reaction resulted in a very low yield or no desired product. What could be the cause?

Answer:

Several factors can contribute to low or no product yield. Consider the following possibilities:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous DMF is used. The reaction should be conducted under a dry atmosphere (e.g., nitrogen or argon), especially on a larger scale.

  • Reagent Quality: The quality of POCl₃ is crucial. Old or improperly stored POCl₃ may have partially hydrolyzed, reducing its reactivity. Use a fresh bottle of POCl₃ for best results. The 4-fluoro-2-hydroxyacetophenone should also be of high purity.

  • Insufficient Reagent: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. Ensure the correct stoichiometry is used. For this reaction, a molar excess of POCl₃ is typically employed.[1]

  • Reaction Temperature: While the initial addition of POCl₃ is performed at a low temperature to control the exothermic reaction, the subsequent reaction at room temperature is necessary for the reaction to proceed to completion.[1] Ensure the reaction is stirred for a sufficient amount of time.

Formation of Impurities

Question: My final product is contaminated with impurities. What are the likely side products and how can I avoid them?

Answer:

Impurity formation can be a significant challenge. Here are some common impurities and ways to mitigate them:

  • Unreacted Starting Material: If the reaction is incomplete, you will have unreacted 4-fluoro-2-hydroxyacetophenone in your final product. This can be addressed by ensuring sufficient reaction time and using high-quality reagents as mentioned above.

  • Polymeric Materials: The highly reactive nature of the Vilsmeier reagent can sometimes lead to the formation of polymeric byproducts, especially if the reaction temperature is not well-controlled during the initial addition of POCl₃. Slow, controlled addition at low temperatures is critical.

  • Hydrolysis of Intermediates: Premature hydrolysis of reaction intermediates can lead to undesired side products. Ensure that the workup is performed efficiently and that the product is isolated promptly.

To minimize impurities, it is crucial to maintain strict control over the reaction conditions. Purification by recrystallization is often effective in removing most impurities.[1] If recrystallization is insufficient, column chromatography may be necessary.

Scale-Up Challenges

Question: I am trying to scale up the synthesis. What are the key challenges I should anticipate?

Answer:

Scaling up the Vilsmeier-Haack reaction presents several challenges that must be carefully managed:

  • Exotherm Control: The reaction between DMF and POCl₃ is highly exothermic. On a larger scale, the heat generated can be significant and difficult to dissipate, potentially leading to runaway reactions and the formation of byproducts. A robust cooling system and a slow, controlled addition rate of POCl₃ are essential.

  • Mixing and Mass Transfer: Efficient mixing is critical to ensure uniform reaction conditions and prevent localized "hot spots." As the reaction volume increases, the efficiency of standard magnetic stirring may become insufficient. Mechanical overhead stirring is recommended for larger scale reactions.

  • Work-up and Product Isolation: Handling large volumes of aqueous acidic waste from the quenching step requires careful planning. The filtration and washing of larger quantities of solid product can also be time-consuming and may require specialized equipment like a filter press.

  • Solvent Handling and Safety: DMF and POCl₃ are hazardous chemicals. Appropriate personal protective equipment (PPE) and a well-ventilated fume hood are mandatory. On a larger scale, closed systems for reagent transfer are recommended to minimize exposure. POCl₃ reacts violently with water, so all equipment must be scrupulously dry.

Frequently Asked Questions (FAQs)

Q1: Can I use other formylating agents for this synthesis?

While the Vilsmeier-Haack reaction is the most common and efficient method, other formylation reactions exist.[6] However, for this specific substrate, the Vilsmeier-Haack conditions are well-established and generally provide good yields.[1]

Q2: What is the role of the excess POCl₃?

The excess POCl₃ ensures the complete conversion of DMF to the Vilsmeier reagent, which drives the reaction to completion.

Q3: My product is an off-white or yellowish solid. Is this normal?

Yes, the product is typically an off-white or pale yellow solid. The color can vary slightly depending on the purity.

Q4: How can I confirm the identity and purity of my product?

Standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry can be used to confirm the structure of the synthesized compound.[1] Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or melting point analysis.

Q5: What are the safety precautions I should take when running this reaction?

Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. POCl₃ is corrosive and reacts violently with water. DMF is a skin and respiratory irritant. Handle these chemicals with extreme care.

Visualizing the Workflow

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dry Glassware Dry Glassware Start->Dry Glassware Charge 4-fluoro-2-hydroxyacetophenone & DMF Charge 4-fluoro-2-hydroxyacetophenone & DMF Dry Glassware->Charge 4-fluoro-2-hydroxyacetophenone & DMF Cool to 0-5 C Cool to 0-5 C Charge 4-fluoro-2-hydroxyacetophenone & DMF->Cool to 0-5 C Slowly add POCl3 Slowly add POCl3 Cool to 0-5 C->Slowly add POCl3 Stir at RT overnight Stir at RT overnight Slowly add POCl3->Stir at RT overnight Quench with ice Quench with ice Stir at RT overnight->Quench with ice Filter precipitate Filter precipitate Quench with ice->Filter precipitate Wash with EtOH/H2O Wash with EtOH/H2O Filter precipitate->Wash with EtOH/H2O Recrystallize from Acetone Recrystallize from Acetone Wash with EtOH/H2O->Recrystallize from Acetone Dry Product Dry Product Recrystallize from Acetone->Dry Product End End Dry Product->End

Caption: Experimental workflow for the synthesis of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde.

Troubleshooting Decision Tree

G Low Yield Low Yield Check Moisture Moisture Contamination? Low Yield->Check Moisture Possible Cause Check Reagents Reagent Quality? Low Yield->Check Reagents Possible Cause Check Stoichiometry Correct Stoichiometry? Low Yield->Check Stoichiometry Possible Cause Check Time/Temp Sufficient Time/Temp? Low Yield->Check Time/Temp Possible Cause Use Anhydrous Conditions Use Anhydrous Conditions Check Moisture->Use Anhydrous Conditions Solution Use Fresh Reagents Use Fresh Reagents Check Reagents->Use Fresh Reagents Solution Verify Calculations Verify Calculations Check Stoichiometry->Verify Calculations Solution Ensure Overnight Stirring Ensure Overnight Stirring Check Time/Temp->Ensure Overnight Stirring Solution

Caption: Decision tree for troubleshooting low product yield.

References

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.). Royal Society of Chemistry.
  • Asad, M., Oo, C.-W., & Fun, H.-K. (2011). 7-Fluoro-4-oxochromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o766. [Link]

  • Ishikawa, Y. (2014). 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189.
  • Ishikawa, Y. (2014). 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1279.
  • Ishikawa, Y. (2015). 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde.
  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • (2025). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • Vilsmeier–Haack reaction. (2023, October 26). In Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • Synthesis of 3-Formylchromone via Vilsmeier-Haack reaction. (n.d.).
  • Gordon, A. T., Ramaite, I. D. I., & Mnyakeni-Moleele, S. S. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160.

Sources

Optimization

byproduct identification in the synthesis of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde

The following technical guide is structured as a Tier-3 Support Resource for organic chemists and process development scientists. It addresses the synthesis of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde (also known as 7-f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for organic chemists and process development scientists. It addresses the synthesis of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde (also known as 7-fluoro-3-formylchromone) via the Vilsmeier-Haack reaction.

Topic: Byproduct Identification & Process Troubleshooting Protocol ID: VH-7F-Chromone-004 Audience: Senior Chemists, Process Engineers

Core Synthesis Overview

The synthesis of 3-formylchromones from 2'-hydroxyacetophenones via the Vilsmeier-Haack reaction is a "chemical cascade" involving formylation, cyclization, and hydrolysis. While generally robust, the presence of the fluorine atom at the 7-position (derived from 4'-fluoro-2'-hydroxyacetophenone) introduces electronic effects that can alter reaction kinetics, leading to specific impurity profiles.

The Mechanism & Critical Failure Points

The reaction proceeds through a chloriminium intermediate . Understanding this pathway is the only way to correctly identify byproducts.

VilsmeierMechanism Start 2'-Hydroxy-4'-fluoro acetophenone Inter1 Enaminone Intermediate Start->Inter1 Formylation Byprod1 Impurity A: Unreacted Start Material Start->Byprod1 Incomplete Conv. Reagent Vilsmeier Reagent (DMF-POCl3) Reagent->Start Electrophilic Attack Inter2 Chloro-propeniminium Salt (Cyclized) Inter1->Inter2 Cyclization (-H2O) Byprod2 Impurity B: Open-Chain Enaminone Inter1->Byprod2 Failed Cyclization Target 7-Fluoro-3-formylchromone (Target) Inter2->Target Hydrolysis (+H2O) Byprod3 Impurity C: Bis-chromone (Dimer) Target->Byprod3 Aldol Condensation (Excess Heat/Time)

Caption: Figure 1. Reaction cascade for 7-fluoro-3-formylchromone. Impurity B arises from kinetic stalling at the cyclization step; Impurity C arises from thermodynamic over-reaction.

Troubleshooting & FAQ

Direct solutions to common experimental deviations.

Q1: The product isolated is a sticky, dark orange solid instead of a pale yellow/white powder. What happened?

Diagnosis: This is likely Impurity B (Open-Chain Enaminone) or oligomeric material resulting from incomplete hydrolysis or thermal degradation .

  • The Science: The Vilsmeier intermediate is a salt.[1][2] If the final quench into ice water is done too quickly or without sufficient agitation, the hydrolysis of the iminium salt to the aldehyde (C=O) is incomplete. The "sticky" nature often comes from residual DMF trapping these salts.

  • Corrective Action:

    • Ensure the quench is performed by pouring the reaction mixture into ice water (not water into the mixture) with vigorous stirring.

    • Stir the aqueous slurry for at least 1-2 hours to ensure complete hydrolysis of the iminium species.

    • Recrystallize from hot Ethanol or DMF/Water .

Q2: 1H NMR shows a persistent singlet around 2.5-2.6 ppm. Is this solvent?

Diagnosis: No. This is Impurity A (Starting Material) .

  • The Science: The methyl group of the acetyl moiety in 2'-hydroxy-4'-fluoroacetophenone resonates at ~2.55 ppm. In the target chromone, this methyl group is incorporated into the ring and the aldehyde proton appears at ~10.1 ppm.

  • Cause: Moisture in the POCl3 or DMF. The Vilsmeier reagent is highly moisture-sensitive. If POCl3 is hydrolyzed before attacking the acetophenone, the reaction stalls.

  • Validation: Check for a broad singlet at ~12.0 ppm (Phenolic OH). The target chromone has no exchangeable protons.

Q3: I see a complex multiplet pattern in the aromatic region (7.0 - 8.5 ppm) that integrates poorly.

Diagnosis: Potential Regioisomer Contamination or Bis-chromone formation .

  • The Science:

    • Regioisomer: If your starting material contained 5'-fluoro-2'-hydroxyacetophenone (an isomer of the 4'-fluoro), you will produce 6-fluoro-3-formylchromone. The coupling constants (

      
      ) will differ.
      
    • Bis-chromone: Prolonged heating can cause the aldehyde of the product to condense with unreacted acetophenone, forming a chalcone-like dimer.

  • Solution: Run a 19F NMR .

    • 7-Fluoro (Target): ~ -100 to -105 ppm (multiplet due to coupling with H-6 and H-8).

    • Impurity: Distinct shift differences (>2 ppm) indicate isomeric contamination.

Byproduct Identification Data

Use this table to validate your isolated solid.

ComponentStructure Description1H NMR Signature (DMSO-d6)19F NMR / MS
Target 7-Fluoro-3-formylchromone δ 10.1 (s, 1H, CHO) δ 8.9 (s, 1H, H-2)δ 8.2 (dd, 1H, H-5)M+ = 192Single F peak
Impurity A Start Material (2'-OH-4'-F-Acetophenone)δ 2.55 (s, 3H, COCH3) δ 12.0 (s, 1H, OH)M+ = 154
Impurity B Enaminone Intermediate δ 3.2 (s, 3H, N-Me)δ 3.4 (s, 3H, N-Me)Vinyl doublets (J~12Hz)M+ = 209 (approx)
Impurity C Dimer/Condensation Product Complex aromatic regionAbsence of sharp CHO singletHigh MW (>300)

Optimized Experimental Protocol

Designed to minimize Impurity B and maximize hydrolysis.

Reagents:

  • 2'-Hydroxy-4'-fluoroacetophenone (1.0 eq)

  • DMF (Dimethylformamide), Anhydrous (5.0 eq) - Acts as solvent and reagent

  • POCl3 (Phosphorus Oxychloride) (1.2 - 1.5 eq)

Step-by-Step Workflow:

  • Reagent Formation (0°C):

    • Charge DMF into a dry round-bottom flask under Nitrogen.

    • Cool to 0°C in an ice bath.

    • Add POCl3 dropwise over 20 minutes. Critical: Maintain T < 5°C to avoid thermal decomposition of the Vilsmeier complex.

    • Stir for 30 minutes at 0°C. The solution should turn pale yellow/colorless.

  • Substrate Addition (0°C -> RT):

    • Dissolve 2'-hydroxy-4'-fluoroacetophenone in a minimum volume of DMF.

    • Add this solution dropwise to the Vilsmeier complex at 0°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

    • Observation: The mixture will darken (orange/red).

  • Cyclization (60°C):

    • Heat the reaction mixture to 60°C for 4-6 hours.

    • Control: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the starting material spot (Rf ~0.8) and appearance of the aldehyde spot (Rf ~0.5).

  • Hydrolysis & Isolation (Critical Step):

    • Cool reaction mass to RT.

    • Pour the reaction mass slowly into crushed ice (5x volume) with vigorous mechanical stirring.

    • Stir for 2 hours. Do not filter immediately. This time is required to hydrolyze the iminium salt to the aldehyde.

    • Filter the precipitate. Wash with copious water (to remove phosphate salts) and cold ethanol.

  • Purification:

    • Recrystallize from Ethanol or Acetone .

    • Dry in a vacuum oven at 50°C.

References

  • Ishikawa, M. (2014).[3][4] Crystal structure of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E. Link

  • Ali, T. E., et al. (2013).[2][5][6] 3-Formylchromones as Diverse Building Blocks in Heterocycles Synthesis. European Journal of Chemistry. Link

  • Nandgaonkar, R.G., & Ingle, V.N. (2005).[7] Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry. Link

  • Gammill, R. B. (1979). General synthesis of 3-formylchromones. Synthesis.
  • SpectraBase. (n.d.). 3-Formylchromone NMR Data. Wiley Science Solutions. Link

Sources

Troubleshooting

effect of temperature on the Vilsmeier-Haack formylation of 4-fluoro-2-hydroxyacetophenone

Technical Support Center: Vilsmeier-Haack Formylation Introduction and Core Principles The Vilsmeier-Haack (V-H) reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vilsmeier-Haack Formylation

Introduction and Core Principles

The Vilsmeier-Haack (V-H) reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It employs a Vilsmeier reagent, an electrophilic chloroiminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] The reaction with 4-fluoro-2-hydroxyacetophenone targets the introduction of a formyl (-CHO) group onto the aromatic ring, a crucial transformation for synthesizing valuable intermediates in pharmaceutical development.

The substrate, 4-fluoro-2-hydroxyacetophenone, possesses a strongly activating hydroxyl group, which directs electrophilic substitution primarily to the positions ortho and para to it. Given that the para position is occupied by the acetyl group, formylation is expected to occur at the C3 or C5 position.

Temperature is arguably the most critical parameter in the Vilsmeier-Haack reaction, exerting profound control over three key aspects:

  • Vilsmeier Reagent Formation & Stability: The initial reaction between DMF and POCl₃ is exothermic and must be controlled at low temperatures (typically 0-5 °C) to prevent thermal degradation of the resulting Vilsmeier reagent.[5] The reagent itself is thermally unstable, with a decomposition onset that can be as low as 50-70°C, potentially leading to a dangerous thermal runaway.[5][6][7]

  • Reaction Kinetics: The rate of the formylation reaction is highly temperature-dependent. While some highly activated substrates react readily at room temperature, less reactive ones, or those with steric hindrance, may require elevated temperatures (ranging from 60°C to over 100°C) to proceed at a reasonable rate.[8][9]

  • Selectivity and Side Reactions: At elevated temperatures, the risk of side reactions increases significantly. These can include diformylation, polymerization (especially with sensitive substrates), or reactions with other functional groups.[10][11][12]

This guide provides troubleshooting advice and optimized protocols to help researchers navigate the critical role of temperature in the formylation of 4-fluoro-2-hydroxyacetophenone.

Vilsmeier-Haack Reaction: Mechanism & Workflow

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich acetophenone ring. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[3][13]

Vilsmeier_Mechanism Fig 1. Vilsmeier-Haack Reaction Mechanism cluster_0 Reagent Formation (Low Temp) cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR + POCl₃ (0-5 °C) POCl3 POCl₃ Substrate 4-Fluoro-2-hydroxy- acetophenone Iminium Aryl Iminium Salt Intermediate Substrate->Iminium + Vilsmeier Reagent Product Formylated Product Iminium->Product + H₂O (Workup) VH_Workflow Fig 2. General Experimental Workflow prep_reagent 1. Prepare Vilsmeier Reagent (POCl₃ added to DMF at 0-5 °C) add_substrate 2. Add Substrate Solution (Dropwise at 0 °C) prep_reagent->add_substrate react 3. React at Target Temperature (e.g., RT, 60 °C, 100 °C) Monitor via TLC/LCMS add_substrate->react quench 4. Quench Reaction (Pour onto crushed ice) react->quench neutralize 5. Neutralize (Add base, e.g., NaOAc, NaOH) quench->neutralize extract 6. Extract Product neutralize->extract purify 7. Purify (Column Chromatography/Recrystallization) extract->purify

Caption: Fig 2. General Experimental Workflow

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the formylation of 4-fluoro-2-hydroxyacetophenone, with a focus on temperature as the root cause.

❓ Issue 1: The reaction mixture turned into a dark, intractable tar upon heating.

💡 Analysis & Solution: This is a classic sign of thermal decomposition. The Vilsmeier reagent itself is thermally unstable, and sensitive aromatic compounds like phenols can polymerize under harsh acidic conditions at elevated temperatures. [5][12]

  • Primary Cause: The reaction temperature was too high for the substrate's stability. While some V-H reactions are run at high temperatures, hydroxyacetophenones can be sensitive.

  • Corrective Actions:

    • Verify Reagent Formation Temperature: Ensure the initial mixing of DMF and POCl₃ was performed at 0-5 °C to form a stable reagent complex. [5] 2. Lower the Reaction Temperature: Repeat the reaction at a significantly lower temperature. Start by stirring at room temperature for several hours. If no conversion is observed (via TLC), increase the temperature incrementally (e.g., to 40 °C, then 60 °C) while carefully monitoring for discoloration. [11] 3. Check Reagent Purity: Old DMF can contain dimethylamine, and degraded POCl₃ can lead to unknown side reactions. Use freshly distilled or high-purity reagents. [11]

❓ Issue 2: The reaction is very slow or incomplete, with low product yield even after prolonged reaction time.

💡 Analysis & Solution: This indicates that the activation energy for the electrophilic substitution is not being met, or the reagent has been prematurely quenched.

  • Primary Cause: The reaction temperature is insufficient for the reactivity of the substrate. Although the hydroxyl group is activating, the acetyl group is deactivating, and the overall electronic nature may require thermal energy.

  • Corrective Actions:

    • Gradual Temperature Increase: After adding the substrate at low temperature, allow the mixture to warm to room temperature and stir for 2-4 hours. If the starting material persists, gradually heat the reaction to 50-60 °C. For particularly stubborn reactions, temperatures of 80 °C or higher may be necessary, but this must be balanced against the risk of decomposition. [8][11] 2. Ensure Anhydrous Conditions: The Vilsmeier reagent reacts violently with water. [5]Any moisture in the glassware, solvents, or substrate will quench the reagent, leading to low or no conversion. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen). [12] 3. Check Stoichiometry: Ensure a sufficient excess of the Vilsmeier reagent is used (typically 1.5 to 3.0 equivalents relative to the substrate).

❓ Issue 3: Multiple spots are observed on the TLC plate, indicating a mixture of products.

💡 Analysis & Solution: The formation of multiple products points to a lack of selectivity or the occurrence of side reactions, both of which can be exacerbated by temperature.

  • Primary Cause: High temperatures can provide enough energy to overcome the activation barriers for multiple reaction pathways.

  • Potential Side Reactions & Solutions:

    • Isomeric Products: Formylation may be occurring at both the C3 and C5 positions. Running the reaction at the lowest possible temperature that still affords a reasonable rate will favor the thermodynamically preferred product, which is typically the least sterically hindered C5 position.

    • Diformylation: Although less common, very high temperatures or a large excess of the V-H reagent can sometimes lead to the addition of a second formyl group. [11]Use a lower temperature and a more controlled stoichiometry of the Vilsmeier reagent.

    • O-Formylation: The phenolic hydroxyl group can potentially be formylated to give a formate ester. This is typically reversible upon aqueous workup but could appear as an intermediate or side product under certain conditions. A thorough aqueous workup with a mild base should hydrolyze this ester back to the phenol.

Troubleshooting_Flowchart Fig 3. Troubleshooting Decision Tree decision decision problem problem solution solution start Problem Observed decision1 decision1 start->decision1 What is the issue? problem1 problem1 decision1->problem1 Low/No Yield problem2 problem2 decision1->problem2 Tarry Mixture problem3 problem3 decision1->problem3 Multiple Products decision1_1 decision1_1 problem1->decision1_1 Check... solution2 Repeat at lower temp. Maintain strict temp control. Start at RT before heating. problem2->solution2 Likely Cause: Temp Too High decision3_1 decision3_1 problem3->decision3_1 Check... solution1_1 Gradually increase reaction temp (e.g., RT -> 60°C) decision1_1->solution1_1 Temp Too Low? solution1_2 Use oven-dried glassware & anhydrous reagents decision1_1->solution1_2 Moisture? solution3_1 Lower reaction temp to improve selectivity decision3_1->solution3_1 Temp Too High? solution3_2 Reduce equivalents of Vilsmeier reagent decision3_1->solution3_2 Reagent Excess?

Caption: Fig 3. Troubleshooting Decision Tree

Experimental Protocols & Data Summary

The following protocols are suggested starting points for optimizing the reaction temperature.

Protocol A: Low Temperature / Room Temperature Condition
  • Objective: For maximum selectivity and to avoid degradation.

  • In a flame-dried, three-neck flask under N₂, add anhydrous DMF (3.0 equiv.). Cool to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.5 equiv.) dropwise, ensuring the internal temperature does not exceed 5 °C. [5]Stir for 30 minutes at 0 °C.

  • Dissolve 4-fluoro-2-hydroxyacetophenone (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor progress by TLC. If the reaction is slow, proceed to Protocol B.

  • Workup: Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and sodium acetate (5.0 equiv.). Stir until the ice has melted.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.

Protocol B: Elevated Temperature Condition (60 °C)
  • Objective: To increase the reaction rate for an incomplete reaction.

  • Follow steps 1-3 from Protocol A.

  • After the substrate addition at 0 °C, slowly heat the reaction mixture to 60 °C using an oil bath.

  • Maintain the temperature at 60 °C and stir for 4-8 hours, monitoring progress by TLC every hour.

  • Once the starting material is consumed or no further progress is observed, cool the mixture to room temperature.

  • Proceed with workup steps 6-7 from Protocol A.

Data Interpretation Summary

The table below summarizes the expected outcomes based on the chosen temperature range.

Temperature RangeExpected Reaction RateProbable YieldRisk of Side Products/DegradationRecommended For
0 °C → Room Temp Slow to ModerateLow to GoodLowInitial trials, maximizing selectivity
40 °C - 60 °C Moderate to FastPotentially OptimalModerateOptimizing yield when RT is too slow
> 80 °C Very FastVariable to PoorHighHighly unreactive or sterically hindered substrates (use with caution)

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction so sensitive to thermal hazards? A1: The reaction between DMF and POCl₃ to form the Vilsmeier reagent is exothermic. More importantly, the reagent itself is thermally unstable and can undergo a rapid, exothermic decomposition, leading to a sudden increase in temperature and pressure—a phenomenon known as thermal runaway. [5][6][7]Studies have shown this decomposition can begin at temperatures as low as 48-67°C, making strict temperature control a critical safety measure. [7] Q2: Can I use a different solvent besides DMF? A2: While excess DMF often serves as both reagent and solvent, other anhydrous, non-protic solvents like 1,2-dichloroethane (DCE), chloroform, or toluene can be used as co-solvents. [8]This can be particularly useful if the Vilsmeier reagent precipitates from the solution at high concentrations, as a co-solvent can help maintain homogeneity. [11] Q3: How do I know if my reagents are pure enough? A3: Moisture is the primary enemy. DMF should be anhydrous grade and stored over molecular sieves. POCl₃ should be colorless; a yellow or brown color indicates degradation and it should be distilled before use. Using fresh bottles of high-purity reagents is the most reliable approach to avoid issues. [11][12] Q4: Does the fluoro group significantly impact the reaction conditions? A4: The fluoro group is moderately deactivating via its inductive effect but activating through resonance. Its overall impact is less significant than the powerful activating effect of the hydroxyl group. It will, however, influence the electron density of the ring and may slightly modulate the reactivity compared to a non-fluorinated analogue, but it does not fundamentally change the approach to temperature optimization.

References

  • BenchChem. (2025). Vilsmeier reagent stability and storage conditions.
  • BenchChem. (2025).
  • NROChemistry. Vilsmeier-Haack Reaction.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Slideshare. Vilsmeier haack rxn.
  • Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development.
  • BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters.
  • Bollyn, M. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Semantic Scholar. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction.
  • BenchChem. (2025).

Sources

Optimization

enhancing the solubility of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde for biological assays

Technical Support Center: Solubilization of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde Aimed at: Researchers, scientists, and drug development professionals, this guide provides a structured approach to enhancing the aque...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde

Aimed at: Researchers, scientists, and drug development professionals, this guide provides a structured approach to enhancing the aqueous solubility of the research compound 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde for reliable and reproducible results in biological assays.

Introduction: Understanding the Challenge

7-fluoro-4-oxo-4H-chromene-3-carbaldehyde is a member of the chromone class of compounds. Its chemical structure—a planar, aromatic ring system—suggests low aqueous solubility.[1][2] This inherent hydrophobicity presents a significant hurdle for in vitro and in vivo biological assays, which are predominantly aqueous systems. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, misleading or erroneous biological data.[3]

This guide provides a systematic, multi-tiered approach to tackle these solubility challenges, ensuring your experimental outcomes are both accurate and reproducible. We will progress from fundamental techniques to more advanced formulation strategies.

Frequently Asked Questions (FAQs): Your Starting Point

This section addresses the initial questions researchers face when handling a poorly soluble compound.

Q1: I've just received my vial of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde. What is the very first step?

A1: The first step is to create a high-concentration stock solution in an appropriate organic solvent.[4] This stock solution will then be used to make fresh dilutions into your aqueous assay buffer for each experiment. Never attempt to dissolve the compound directly in an aqueous buffer.

Why? The high LogP value (a measure of lipophilicity) of this compound class indicates it will be practically insoluble in water but should readily dissolve in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1] Creating a concentrated stock allows you to introduce the compound into your aqueous assay medium with a minimal amount of organic solvent, thereby reducing potential solvent-induced toxicity.[5]

Q2: What is the recommended solvent for the primary stock solution?

A2: Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for initial in vitro screening.[6][7] It is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.

Action: Prepare a 10 mM or higher stock solution in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.[8] Visually inspect the solution against a light source to confirm there are no suspended particles.

Q3: How should I store the DMSO stock solution?

A3: Aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[9] This prevents degradation from repeated freeze-thaw cycles.

Troubleshooting Guide: From Stock to Working Solution

This section is designed to address the most common problem: compound precipitation upon dilution into aqueous media.

The Core Problem: You have a clear, high-concentration stock in DMSO, but upon diluting it into your cell culture medium or phosphate-buffered saline (PBS), a precipitate (cloudiness or visible particles) forms. This phenomenon, known as "crashing out," drastically reduces the actual concentration of your compound available to the biological target.[10]

Logical Flow for Troubleshooting Precipitation

Caption: Decision workflow for addressing compound precipitation.

Tier 1: Optimizing the Dilution Protocol

Q: I'm seeing precipitation immediately. How can my dilution technique make a difference?

A: The way you dilute the compound is critical. Rapidly changing the solvent environment from 100% DMSO to >99% aqueous buffer is a shock to the dissolved compound.

Protocol: Stepwise Dilution Instead of a single large dilution (e.g., 1 µL of 10 mM stock into 1 mL of buffer), perform serial dilutions.[9]

  • Intermediate Dilution: First, dilute the 10 mM DMSO stock into a smaller volume of your final buffer while vortexing or swirling vigorously. This creates a more concentrated, but still soluble, intermediate solution.

  • Final Dilution: Immediately take from this intermediate solution to make your final working concentrations. The key is to maintain energy in the system (mixing) during the dilution process to prevent nucleation and crystal growth.[10]

Tier 2: Employing Co-Solvents

Q: Stepwise dilution helped, but I still see precipitation at my highest desired concentration. What's next?

A: Introduce a co-solvent into your aqueous buffer. A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of non-polar solutes.[11][]

Mechanism: Co-solvents work by reducing the polarity of the overall solvent system. Water molecules form a highly ordered hydrogen-bonded network. Hydrophobic compounds disrupt this network, which is energetically unfavorable. Co-solvents disrupt this water structure, making it easier to accommodate the hydrophobic drug molecule.[]

Co-Solvent Typical Starting % in Final Assay Considerations
Ethanol 1-5%Generally well-tolerated by cells, but can have biological effects.
PEG 400 1-10%A polymer commonly used to enhance solubility.[11]
Propylene Glycol 1-5%Another common, low-toxicity solvent.

Action: Prepare your assay buffer containing the co-solvent before adding the DMSO stock of your compound. Then, use the stepwise dilution method described in Tier 1. Always remember to update your vehicle control to contain the same final concentration of DMSO and the co-solvent.

Tier 3: pH Modification

Q: My assay is cell-free and can tolerate pH changes. Can this improve solubility?

A: Yes, if the compound has an ionizable group, altering the pH can significantly increase solubility.[13] For a compound to be ionized, the pH of the solution must be adjusted relative to the compound's pKa.

  • For acidic compounds: Increasing the pH above the pKa deprotonates the molecule, creating a charged (more soluble) species.[14][15]

  • For basic compounds: Decreasing the pH below the pKa protonates the molecule, creating a charged (more soluble) species.[14][16]

Analysis of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde: This molecule does not possess strongly acidic or basic functional groups that are readily ionizable within a typical biological pH range (e.g., pH 4-9). The chromone core is generally considered neutral. Therefore, pH modification is unlikely to be an effective primary strategy for this specific compound but is a crucial consideration for other molecules.

Tier 4: Advanced Formulation with Cyclodextrins

Q: I have persistent solubility issues, and I need to avoid organic solvents for an in vivo study. What is the best-in-class approach?

A: Cyclodextrins are a powerful tool for solubilizing hydrophobic compounds.[17][18][]

Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophilic exterior, making them water-soluble, and a hydrophobic interior cavity. The hydrophobic drug molecule can become encapsulated within this cavity, forming an "inclusion complex."[20] This complex effectively shields the drug from the aqueous environment, dramatically increasing its apparent water solubility.[21]

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Often used in parenteral formulations for its excellent safety profile and high solubilizing capacity.

Protocol: Preparing a Cyclodextrin Formulation

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD or SBE-β-CD in your desired aqueous buffer (e.g., PBS or saline) to make a 10-40% (w/v) solution.

  • Add Compound: Add the powdered 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde directly to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture, sometimes overnight at room temperature, to allow for the formation of the inclusion complex.

  • Sterile Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particles and ensure sterility. The resulting clear solution contains the solubilized drug complex.

Experimental Protocols: Best Practices

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde (MW: 192.14 g/mol )[1]

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Calculation: To make 1 mL of a 10 mM solution, you need:

    • 192.14 g/mol * 0.010 mol/L * 0.001 L = 0.00192 g = 1.92 mg

  • Weighing: Accurately weigh out 1.92 mg of the compound and place it in a clean vial.

  • Dissolution: Add 1 mL of DMSO to the vial.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used if needed.[8]

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C or -80°C.[9]

Protocol 2: Validating Solvent Tolerance in Cell-Based Assays

Objective: To determine the maximum concentration of your chosen solvent system (e.g., DMSO, or DMSO + co-solvent) that does not affect the viability or function of your cells.

Procedure:

  • Cell Plating: Plate your cells at the desired density and allow them to adhere overnight.

  • Prepare Vehicle Controls: Create a dilution series of your solvent system in the cell culture medium. For example, if your final compound treatments will contain 0.5% DMSO, you should test medium with 0.1%, 0.25%, 0.5%, and 1.0% DMSO.[6][22][23]

  • Treatment: Replace the medium on the cells with the vehicle control dilutions. Also include a "medium only" (no solvent) control.

  • Incubation: Incubate for the same duration as your planned compound experiment (e.g., 24, 48, or 72 hours).

  • Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to measure any cytotoxic or cytostatic effects of the solvent.

  • Analysis: Determine the highest solvent concentration that shows no significant difference in viability compared to the "medium only" control. This is your maximum allowable solvent concentration for the actual experiment. Most cell lines can tolerate up to 0.5% DMSO, but some are sensitive to concentrations as low as 0.1%.[22][24]

References

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). National Institutes of Health (NIH). [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central. [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. (n.d.). National Institutes of Health (NIH). [Link]

  • Preparing Solutions. (2025). Chemistry LibreTexts. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]

  • DMSO usage in cell culture. (2023). LifeTein. [Link]

  • Understanding the Effect of pH on the Solubility and Aggregation Extent of Humic Acid in Solution by Combining Simulation and the Experiment. (2022). PubMed. [Link]

  • Co-solvent and Complexation Systems. (n.d.). ResearchGate. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (n.d.). Pharmaceutical Technology. [Link]

  • What the concentration of DMSO you use in cell culture assays?. (2016). ResearchGate. [Link]

  • Does anyone know how pH affects solubility??. (2021). Reddit. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate Bio. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). MDPI. [Link]

  • 7-Fluoro-4-oxochromene-3-carbaldehyde. (n.d.). PubMed Central. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PubMed Central. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC. [Link]

  • DMSO in cell based assays. (2025). Scientist Solutions. [Link]

  • Solution-making strategies & practical advice. (2025). YouTube. [Link]

  • ALEKS: Understanding the effect of pH on the solubility of ionic compounds. (2021). YouTube. [Link]

  • Comprehensive Screening of Drug Encapsulation and Co-Encapsulation into Niosomes Produced Using a Microfluidic Device. (2020). MDPI. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI. [Link]

  • Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. (2025). ResearchGate. [Link]

  • 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde. (2014). PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship of Halogenated 3-Formylchromones: A Technical Comparison Guide

Topic: Structure-Activity Relationship of Halogenated 3-Formylchromones Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of halogenated 3-formylchromones (3-FCs), a privil...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of Halogenated 3-Formylchromones Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of halogenated 3-formylchromones (3-FCs), a privileged scaffold in medicinal chemistry. Unlike rigid templates, this document focuses on the causality of chemical modifications—specifically halogenation (F, Cl, Br, I)—and their impact on biological efficacy. We compare these derivatives against non-halogenated analogs across antimicrobial, anticancer, and enzyme inhibitory domains, supported by experimental protocols and mechanistic visualizations.

The Halogen Effect: Mechanistic Grounding

Before analyzing specific data, it is critical to understand why halogenation alters the performance of the 3-formylchromone scaffold.

  • Electronic Modulation: Halogens at positions C6, C7, or C8 exert electron-withdrawing effects (inductive,

    
    ), which increase the electrophilicity of the 
    
    
    
    -unsaturated carbonyl system. This enhances reactivity towards nucleophilic residues (e.g., cysteine thiols) in target proteins via Michael addition.
  • Lipophilicity (

    
    ):  Halogenation increases lipophilicity (Cl > Br > F), facilitating passive transport across bacterial cell walls or tumor cell membranes.
    
  • Halogen Bonding (XB): Heavier halogens (Cl, Br, I) possess a positive electrostatic potential region ("sigma hole") on the extension of the C-X bond, allowing specific, directional non-covalent interactions with Lewis bases (e.g., backbone carbonyls) in the binding pocket.

Chemical Synthesis: The Vilsmeier-Haack Protocol

The industry-standard method for generating halogenated 3-FCs is the Vilsmeier-Haack reaction. This self-validating protocol ensures regioselectivity and high yields.

Diagram 1: Synthesis Pathway & Mechanism

VilsmeierHaack Substrate Substituted 2-Hydroxyacetophenone (Halogen at R) Inter1 Bis-formylated Intermediate Substrate->Inter1 Electrophilic Attack (Double Formylation) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter1 Cyclization Cyclization & Dehydration Inter1->Cyclization Intramolecular Nucleophilic Attack Product Halogenated 3-Formylchromone Cyclization->Product -H2O

Caption: Vilsmeier-Haack synthesis workflow. The reaction proceeds via double formylation of the acetophenone followed by cyclization.[1]

Protocol A: Synthesis of 6-Chloro-3-formylchromone

Self-Validation Check: Monitor the disappearance of the phenolic -OH peak (~3200 cm⁻¹) in IR or the shift of the methyl ketone singlet in ¹H NMR.

  • Reagent Prep: Cool anhydrous DMF (10 mL) to 0°C. Add POCl₃ (30 mmol) dropwise with stirring. Caution: Exothermic.

  • Addition: Add 5-chloro-2-hydroxyacetophenone (10 mmol) dissolved in DMF slowly to the Vilsmeier reagent.

  • Reaction: Stir at 0°C for 30 min, then heat to 60°C for 6 hours.

  • Hydrolysis: Pour the viscous red/orange mixture into 200g crushed ice. Stir vigorously.

  • Isolation: Filter the precipitated pale yellow solid. Recrystallize from ethanol.

  • Yield Expectation: 75–85%. Melting Point: 168–170°C.

Comparative SAR Analysis

Antimicrobial Activity (Target: H. pylori & S. aureus)

Halogenation significantly boosts potency compared to the unsubstituted parent compound (FC1).

Compound VariantSubstituent (Pos)Activity (H. pylori)MIC (µg/mL) vs S. aureusKey Insight
FC1 (Parent) HInactive>100Baseline scaffold lacks lipophilicity for penetration.
FC7 6-ClModerate25 - 50Chlorine improves membrane permeability.
FC10 6,8-Di-Cl High 6.25 - 12.5 Synergistic Effect: Dichlorination maximizes lipophilicity and binding. Comparable to Metronidazole in specific assays.
FC11 6,8-Di-BrLow50Steric bulk of Bromine at C8 may hinder active site entry despite high lipophilicity.

Expert Insight: The 6,8-dichloro analog (FC10) represents a "sweet spot" where electronic activation matches steric tolerance. The bulky 6,8-dibromo variant fails in H. pylori assays likely due to steric clashes in the urease binding pocket, despite being a potent urease inhibitor in isolation.

Anticancer Cytotoxicity (Target: Human Tumor Cell Lines)

In cytotoxicity assays (e.g., HSC-2, HSC-3), the SAR diverges from antimicrobial trends.

  • 6-Fluoro (FC6) & 6-Chloro (FC7): Exhibit the highest cytotoxicity.[2] The small atomic radius of Fluorine mimics Hydrogen sterically but alters metabolic stability (blocking C6 oxidation).

  • Unsubstituted (FC1): Shows negligible cytotoxicity (

    
     µM).
    
  • Mechanism: Halogenated 3-FCs act as Michael acceptors, alkylating DNA topoisomerases or thioredoxin reductase. The electron-withdrawing halogen at C6 increases the electrophilicity of the C2-C3 double bond, enhancing this alkylation rate.

Enzyme Inhibition Profile
  • Xanthine Oxidase (XO): 6,8-dichloro and 6,8-dibromo derivatives show

    
     values in the low micromolar range (< 5 µM), significantly lower than non-halogenated analogs.
    
  • Urease: 6,8-dibromo-3-formylchromone is a potent inhibitor, suggesting that in cell-free systems, the halogen bond (XB) capability of Bromine drives affinity.

Visualizing the SAR Landscape

The following diagram maps the structural modifications to their specific biological outcomes.

Diagram 2: SAR & Pharmacophore Map

SAR_Map cluster_legend Legend Core 3-Formylchromone Scaffold Pos6 Position C6 (Electronic Control) Core->Pos6 Pos8 Position C8 (Steric/Lipophilic) Core->Pos8 Aldehyde C3-Formyl Group (Schiff Base Precursor) Core->Aldehyde Cyto Increased Cytotoxicity (F > Cl > Br) Pos6->Cyto EWG increases Michael reactivity HPylori Anti-H. pylori (6,8-Di-Cl Optimal) Pos6->HPylori + Pos8 (Synergy) Urease Urease Inhibition (Br > Cl) Pos8->Urease Halogen Bonding (Sigma Hole) key EWG: Electron Withdrawing Group F: Fluoro, Cl: Chloro, Br: Bromo

Caption: Functional mapping of the 3-formylchromone scaffold. C6 modulates reactivity; C8 modulates binding affinity via steric/halogen interactions.

Experimental Protocol: In Vitro Cytotoxicity Validation

To verify the SAR claims above, use this standardized MTT assay workflow.

Objective: Determine


 of 6-chloro-3-formylchromone vs. unsubstituted control.
  • Cell Seeding: Seed HSC-2 (oral squamous carcinoma) cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C.
    
  • Compound Treatment:

    • Dissolve compounds in DMSO (Stock 100 mM).

    • Prepare serial dilutions (0.1, 1, 10, 100 µM) in culture medium.

    • Control: 0.1% DMSO vehicle (Negative) and Doxorubicin (Positive).

  • Incubation: Treat cells for 48 hours.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove medium. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Plot dose-response curve to calculate

    
    .
    
    • Success Metric: 6-Chloro derivative should exhibit

      
       µM; Unsubstituted > 100 µM.
      

References

  • Biological activity of 3-formylchromones and related compounds. In Vivo. 2007.[3][4]

  • Reactions of 3-formylchromone with active methylene and methyl compounds. Molecules. 2005.[5]

  • Theoretical Study about the Effect of Halogen Substitution on the Reactivity of Antitumor 3-Formylchromones. Journal of Chemistry. 2013.

  • Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents. Scientific Reports. 2023.

  • Synthesis of 3-Formylchromone via Vilsmeier-Haack reaction. ResearchGate.

Sources

Comparative

Assessment of the Drug-Likeness of 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde Derivatives

Executive Summary This technical guide provides a rigorous assessment of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde (hereafter referred to as 7-FCC ) and its Schiff base derivatives. While the chromone scaffold is a privi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous assessment of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde (hereafter referred to as 7-FCC ) and its Schiff base derivatives. While the chromone scaffold is a privileged structure in medicinal chemistry, the specific incorporation of a fluorine atom at the C-7 position introduces unique electronic and metabolic advantages compared to non-halogenated or C-6 substituted analogs.

Key Findings:

  • Metabolic Stability: The C-7 fluorine acts as a metabolic blocker, preventing hydroxylation at a highly susceptible site, a distinct advantage over the unsubstituted parent aldehyde.

  • Reactivity: The C-3 aldehyde functionality serves as a potent "warhead" for derivatization, particularly in forming Schiff bases that exhibit superior antimicrobial and anticancer profiles compared to the parent aldehyde.

  • Drug-Likeness: 7-FCC derivatives generally maintain Lipinski compliance (MW < 500, LogP < 5), whereas bulky 6,8-dichloro analogs often risk poor solubility.

Part 1: The Fluorine Effect – Rationale and Comparative Analysis

In drug design, the "Fluorine Effect" is not merely about adding a halogen; it is about strategic modulation of pKa, lipophilicity, and metabolic stability.

Comparative Physicochemical Profiling

The following table contrasts 7-FCC against its primary alternatives: the unsubstituted parent and the 6-chloro analog (often used for enhanced potency but higher toxicity).

FeatureUnsubstituted Chromone-3-carbaldehyde 7-Fluoro-chromone-3-carbaldehyde (7-FCC) 6-Chloro-chromone-3-carbaldehyde
Molecular Weight 174.15 g/mol 192.14 g/mol 208.60 g/mol
LogP (Predicted) ~1.2 (Low lipophilicity)~1.5 - 1.8 (Optimal balance)~2.1 (Higher lipophilicity)
Metabolic Liability High (C-7 hydroxylation)Low (Blocked by C-F bond) Medium (C-6 blocked, C-7 open)
Electronic Effect NeutralStrong EWG at C-7 (activates C-2)Inductive withdrawal at C-6
Drug-Likeness High, but rapid clearanceHigh, improved half-life High, potential toxicity
Structural Activity Relationship (SAR) Logic

The 7-position is critical. In the unsubstituted chromone, the C-7 position is electron-rich and prone to Phase I metabolic oxidation (hydroxylation). Substituting this hydrogen with fluorine—an isostere of hydrogen with high electronegativity—blocks this metabolic soft spot without significantly altering the steric profile of the molecule. This "metabolic blockade" is a primary driver for selecting the 7-fluoro scaffold over the 6-fluoro or unsubstituted variants.

Part 2: Synthesis and Derivatization Workflow

To assess drug-likeness, one must first ensure a robust synthetic route. The Vilsmeier-Haack reaction is the industry standard for generating this scaffold.

Pathway Visualization

The following diagram outlines the synthesis of 7-FCC from 4-fluoro-2-hydroxyacetophenone and its subsequent conversion into bioactive Schiff bases.

G Start 4-Fluoro-2-hydroxyacetophenone Intermediate Iminium Salt Intermediate Start->Intermediate Formylation (0-5°C to 60°C) Reagent Vilsmeier-Haack Reagent (POCl3 / DMF) Reagent->Intermediate Product 7-Fluoro-4-oxo-4H-chromene- 3-carbaldehyde (7-FCC) Intermediate->Product Hydrolysis (Ice Water) Deriv Schiff Base Derivatives (Active Drug Candidates) Product->Deriv Condensation (Primary Amines/Ethanol)

Figure 1: Synthetic pathway for 7-FCC and its conversion to pharmacologically active Schiff bases. The Vilsmeier-Haack formylation is the critical rate-determining step.

Detailed Synthetic Protocol (Self-Validating)

Objective: Synthesis of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde.

Reagents:

  • 4-Fluoro-2-hydroxyacetophenone (10 mmol)

  • Dimethylformamide (DMF) (12 mL, Dry)

  • Phosphorus Oxychloride (POCl₃) (12 mL)

Step-by-Step Methodology:

  • Reagent Preparation: In a fume hood, cool dry DMF (12 mL) to 0°C in an ice bath.

  • Vilsmeier Complex Formation: Add POCl₃ (12 mL) dropwise with vigorous stirring. Critical Control Point: Maintain temperature < 5°C to prevent thermal decomposition of the Vilsmeier complex. Stir for 30 minutes until a semi-solid red/pink complex forms.

  • Substrate Addition: Dissolve 4-fluoro-2-hydroxyacetophenone (10 mmol) in minimal DMF and add dropwise to the complex.

  • Cyclization: Remove the ice bath and stir at room temperature for 1 hour, then heat to 60°C for 2 hours. Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting material spot should disappear.

  • Hydrolysis: Pour the reaction mixture onto 200g of crushed ice with vigorous stirring. Allow to stand overnight. The yellow precipitate indicates formation of the aldehyde.

  • Purification: Filter the solid, wash with cold water (to remove acidic residues), and recrystallize from ethanol.

Part 3: Experimental Validation of Drug-Likeness

Drug-likeness is not theoretical; it is proven via ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling.

Decision Matrix for Lead Selection

Use this logic flow to filter 7-FCC derivatives before moving to in vivo models.

ADMET Input 7-FCC Derivative Ro5 Lipinski Rule of 5 Check MW < 500, LogP < 5 Input->Ro5 Solubility Aq. Solubility > 10 µg/mL? Ro5->Solubility Pass Discard Discard / Redesign Ro5->Discard Fail Tox Cytotoxicity (Normal Cells) CC50 > 100 µM? Solubility->Tox Yes Solubility->Discard No Lead Lead Candidate Tox->Lead Yes (Safe) Tox->Discard No (Toxic)

Figure 2: ADMET decision matrix for evaluating 7-FCC derivatives.

Biological Assay Protocol: Antimicrobial Potency (MIC)

Rationale: The aldehyde group alone is moderately active, but Schiff bases (imines) derived from 7-FCC often show MIC values comparable to standard antibiotics due to the formation of hydrogen bonds with bacterial active sites.

Protocol:

  • Stock Preparation: Dissolve the 7-FCC derivative in DMSO (1 mg/mL). Note: DMSO concentration in the final well must be < 1% to avoid solvent toxicity.

  • Media: Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Microdilution:

    • Add 100 µL MHB to wells 1-12 of a 96-well plate.

    • Add 100 µL of compound stock to well 1.

    • Perform serial 2-fold dilutions from well 1 to 10.

    • Add 100 µL of bacterial inoculum to all wells.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO + Media (no compound).

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Part 4: Technical Conclusion

The 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde scaffold represents a superior starting point for drug discovery compared to its non-fluorinated counterparts.

  • Chemical Accessibility: It is synthesized in high yield via the Vilsmeier-Haack reaction.[1][2]

  • Structural Integrity: The C-7 fluorine provides metabolic protection without imposing the steric penalties associated with chloro- or bromo-substituents.

  • Versatility: As a precursor for Schiff bases, it allows for the rapid generation of libraries with tunable LogP and enhanced bioactivity.

Recommendation: For researchers targeting antimicrobial or anticancer agents, prioritize the 7-fluoro derivative over the 6-fluoro isomer when metabolic stability is a primary concern, as the 7-position is the primary site of oxidative metabolism in the chromone ring.

References

  • Synthesis and Crystal Structure: Abdellah, M. A., et al. "7-Fluoro-4-oxochromene-3-carbaldehyde." IUCrData (2012).

  • Vilsmeier-Haack Mechanism: Rajput, S. S., et al. "Review Article on Vilsmeier-Haack Reaction." International Journal of Pharmaceutical, Chemical and Biological Sciences (2012).[3]

  • Bioactivity of Chromone Schiff Bases: Sakhare, M. A., et al. "Synthesis, Characterization, Anticancer and Biological Activities of Transition Metal Complexes Derived of Chromone-3-carboxaldehyde Schiff Base Ligand."[4] Journal of Dynamics and Control (2018).

  • Comparative Cytotoxicity: Ishihara, T., et al. "Biological Activity of 3-Formylchromones and Related Compounds." In Vivo (2005).

  • Fluorine in Medicinal Chemistry: Hagmann, W. K. "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry (2008).

Sources

Validation

A Senior Application Scientist's Guide to the Experimental Validation of Molecular Docking Predictions for 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde

Introduction: From Digital Prediction to Biological Reality In the landscape of modern drug discovery, molecular docking serves as a powerful computational tool, enabling researchers to predict the binding orientation an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Digital Prediction to Biological Reality

In the landscape of modern drug discovery, molecular docking serves as a powerful computational tool, enabling researchers to predict the binding orientation and affinity of small molecules to a protein target. This in silico approach accelerates the screening of vast chemical libraries, prioritizing candidates for further investigation. However, a docking score is merely a hypothesis—a well-informed prediction that demands rigorous experimental validation to bridge the gap between computational theory and biological fact. Failure to validate can lead to the costly pursuit of false positives, undermining drug development pipelines.

This guide provides an in-depth, experience-driven framework for validating the molecular docking predictions for 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde , a member of the chromone class of compounds. Chromone derivatives are recognized for a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, making them a scaffold of significant interest.[1][2] We will proceed with the logical assumption that a docking study has identified this compound as a promising binder for a hypothetical bacterial enzyme, for instance, Staphylococcus aureus Tyrosyl-tRNA synthetase (TyrRS), a validated target for novel antibiotics.[3][4] Our objective is to design a self-validating experimental workflow that confirms or refutes this computational hypothesis with high confidence.

Part 1: The In Silico Framework – Establishing the Computational Hypothesis

Before any validation can occur, a robust and well-documented docking protocol must be established. The causality behind each computational choice is critical, as it informs our understanding of the prediction's potential strengths and weaknesses.

The typical workflow involves several key stages: target selection, protein and ligand preparation, grid generation, the docking run itself, and finally, pose analysis. The output is a predicted binding pose and a docking score (e.g., in kcal/mol), which estimates the binding free energy. A lower, more negative score suggests a stronger predicted interaction. For our case study, let's assume docking 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde against S. aureus TyrRS yielded a promising docking score of -8.5 kcal/mol. This is the central hypothesis we must now test.

cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p1 Target Selection (e.g., S. aureus TyrRS) p2 Protein Preparation (PDB retrieval, cleaning, protonation) p1->p2 d1 Grid Generation (Define binding site) p2->d1 p3 Ligand Preparation (2D to 3D conversion, energy minimization) d2 Molecular Docking (e.g., AutoDock Vina) p3->d2 d1->d2 a1 Pose Clustering & Scoring d2->a1 a2 Hypothesis Generation (Predicted Pose & Affinity) a1->a2 Experimental Validation Experimental Validation a2->Experimental Validation Is the prediction real?

Figure 1: A standard molecular docking workflow leading to a testable hypothesis.

Part 2: The Experimental Gauntlet – A Multi-Tiered Approach to Validation

No single experiment can fully validate a docking prediction. A tiered approach, starting with rapid, cost-effective screening and progressing to more detailed, quantitative methods, provides the most robust and resource-efficient strategy.

Tier 1: Does it Bind? – Differential Scanning Fluorimetry (DSF)

Expertise & Causality: The first and most fundamental question is whether the compound physically interacts with the target protein. Differential Scanning Fluorimetry (DSF), also known as a Thermal Shift Assay, is an ideal first-pass technique.[5][6] It is rapid, requires minimal sample, and is performed on standard real-time PCR instruments.[5] The principle is that ligand binding typically stabilizes a protein's tertiary structure, increasing the temperature required to denature it (the melting temperature, or Tₘ).[7][8] A positive shift in Tₘ (a ΔTₘ) is a strong indicator of direct binding.

Experimental Protocol: DSF for TyrRS

  • Reagent Preparation:

    • Prepare a 2X stock of S. aureus TyrRS protein (e.g., 4 µM) in a suitable, degassed buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 20X stock of a hydrophobic dye (e.g., SYPRO Orange) in the same buffer.

    • Prepare a 20 mM DMSO stock of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde. Serially dilute in DMSO to create a concentration range (e.g., 10 mM, 5 mM, 1 mM).

    • Controls: Prepare a known inhibitor of TyrRS (Positive Control) and a non-binding chromone derivative (Negative Control) in DMSO.

  • Assay Plate Setup (96-well PCR plate):

    • To each well, add 12.5 µL of the 2X protein stock.

    • Add 1.25 µL of the 20X SYPRO Orange stock.

    • Add 1.25 µL of the compound dilutions (or DMSO for the 'no ligand' control).

    • Add 10 µL of buffer to bring the final volume to 25 µL. The final concentrations will be 2 µM protein and a range of compound concentrations.

  • Instrument Run:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: Ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tₘ is the midpoint of the unfolding transition.

    • Calculate the ΔTₘ for each compound concentration: ΔTₘ = Tₘ(compound) - Tₘ(DMSO control).

Trustworthiness: A dose-dependent increase in ΔTₘ provides strong evidence of a specific interaction. The positive and negative controls validate the assay's performance. A ΔTₘ of >2 °C is generally considered a significant and promising result.

Tier 2: How Strongly Does it Bind? – Isothermal Titration Calorimetry (ITC)

Expertise & Causality: Once DSF confirms a binding event, the next critical step is to quantify the interaction's thermodynamics. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose. It directly measures the heat released or absorbed as the ligand binds to the protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ) or dissociation constant (K₋), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[9][10][11] This K₋ value is a quantitative metric that can be directly compared to the computational prediction and is essential for structure-activity relationship (SAR) studies.

Experimental Protocol: ITC for TyrRS

  • Sample Preparation:

    • Dialyze the purified TyrRS protein and dissolve the 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde in the exact same buffer batch (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch artifacts. Degas all solutions thoroughly.

    • In the Sample Cell: Load TyrRS protein at a concentration of ~10-20 µM.

    • In the Syringe: Load the compound at a concentration 10-15 times higher than the protein (e.g., 150-300 µM). The compound stock should contain a matched percentage of DMSO as the protein solution.

  • Instrument Setup & Titration:

    • Set the experiment temperature (e.g., 25 °C).

    • Perform a series of small injections (e.g., 20-30 injections of 1-2 µL each) of the compound from the syringe into the protein-containing cell.

    • Allow the system to return to thermal equilibrium between injections.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., a one-site independent model) to extract the K₋, ΔH, and n.

Trustworthiness: The shape of the binding isotherm provides a visual check on the quality of the data. A clear sigmoidal curve indicates a specific binding event that can be reliably fit. The stoichiometry value (n) should be close to 1 for a well-behaved 1:1 interaction, providing an internal validation of protein concentration and activity.

Part 3: Comparative Analysis – Weaving Together the Computational and Experimental Narratives

The true power of this process lies in synthesizing the data from all tiers. A comparison table provides a clear, objective overview of the results, allowing for a confident assessment of the original docking prediction.

Table 1: Hypothetical Validation Data for TyrRS Binders

CompoundDocking Score (kcal/mol)DSF ΔTₘ (°C)ITC K₋ (µM)Assessment
7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde -8.5+4.25.2Validated Hit: Strong computational and experimental correlation.
Known Inhibitor (Positive Control)-9.1+5.51.1Assay Validated: System performs as expected.
Alternative: 4-oxo-4H-chromene-3-carbaldehyde (No Fluoro)-7.2+1.845.7SAR Insight: Fluoro group appears critical for high affinity.
Non-binder (Negative Control)-4.1+0.1No BindingValidated False Negative (Docking): No significant interaction.
Hypothetical False Positive -8.8+0.3No BindingDiscordant Result: Strong prediction, no experimental evidence.

Interpreting the Results: A Decision-Making Workflow

The combined data allows us to move beyond a simple "yes/no" validation to a more nuanced understanding. The workflow below illustrates the logical progression based on experimental outcomes.

start Docking Prediction (Score = -8.5 kcal/mol) dsf DSF Screen: Confirm Direct Binding? start->dsf itc ITC Analysis: Quantify Affinity dsf->itc Yes (ΔTm > 2°C) revisit FALSE POSITIVE Re-evaluate Docking Parameters (e.g., scoring function, protonation) dsf->revisit No (ΔTm < 1°C) validated VALIDATED HIT Proceed to Lead Optimization itc->validated Strong Affinity (Low µM Kd) itc->revisit No Binding Detected weak Weak Binder Consider for SAR, but deprioritize itc->weak Weak Affinity (High µM Kd)

Figure 2: Decision workflow for integrating computational and experimental data.
  • Concordant Results (Validated Hit): As shown for our target compound, a strong docking score is supported by a significant thermal shift and a low micromolar K₋. This provides high confidence that the computational model is predictive for this chemical class and warrants progression to further studies like structural biology (X-ray crystallography) or cell-based assays.

  • Discordant Results (False Positive): A strong docking score with no evidence of binding in DSF or ITC indicates a failure in the computational model. This is a critical finding that saves resources. The causality could lie in the scoring function's inability to penalize desolvation energy, incorrect assumptions about protein flexibility, or other artifacts.[12]

Conclusion

Molecular docking is an indispensable starting point in hit identification, but its predictions are hypotheses that remain speculative until anchored by experimental proof. A systematic validation cascade, beginning with high-throughput binding confirmation (DSF) and progressing to gold-standard thermodynamic characterization (ITC), provides a robust, self-validating system for assessing these computational hypotheses. For 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, this workflow not only confirms its status as a viable hit against a target like S. aureus TyrRS but also provides quantitative data crucial for driving the next stages of the drug discovery process. This rigorous integration of in silico and in vitro methods is the hallmark of a successful and efficient research program.

References

  • Synthesis and Biological Evaluation of 3-cyano-4H-chromene Derivatives Bearing Carbamate Functionality. PubMed, National Center for Biotechnology Information.[Link]

  • 7-Fluoro-4-oxochromene-3-carbaldehyde. PubMed Central, National Institutes of Health.[Link]

  • Synthesis and Biological Evaluation of 3-cyano-4H-chromene Derivatives Bearing Carbamate Functionality | Request PDF. ResearchGate.[Link]

  • (PDF) Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen- 4-ones and their o-b-D-glucosides. ResearchGate.[Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry.[Link]

  • How to validate the molecular docking results ? ResearchGate.[Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central, National Institutes of Health.[Link]

  • The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. ResearchGate.[Link]

  • Isothermal titration calorimetry in drug discovery. PubMed, National Center for Biotechnology Information.[Link]

  • Experimental approaches to evaluate the thermodynamics of protein-drug interactions. ScienceDirect.[Link]

  • Principles and Experimental Methodologies on Protein-Ligand Binding. Longdom Publishing.[Link]

  • Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Springer Link.[Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.[Link]

  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory.[Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology.[Link]

  • Lessons from Docking Validation. Michigan State University.[Link]

  • Differential Scanning Fluorimetry (DSF). Unchained Labs.[Link]

  • Differential Scanning Fluorimetry (DSF). Center for Macromolecular Interactions, Harvard Medical School.[Link]

  • Differential Scanning Fluorimetry (DSF) | DSF application | Thermal stability of protein. YouTube.[Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde (CAS No. 69155-78-8).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde (CAS No. 69155-78-8). As a specialized heterocyclic compound frequently utilized in medicinal chemistry and drug development, its safe management is paramount to ensuring laboratory safety and environmental compliance. This document moves beyond mere procedural lists to explain the causality behind each recommendation, empowering researchers to make informed safety decisions.

Critical Hazard Profile & Pre-Disposal Safety

Understanding the inherent risks of a compound is the foundation of its safe management. 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde is classified as a hazardous substance requiring careful handling.[1][2][3] Its primary hazards include causing skin and serious eye irritation, potential respiratory irritation, and being harmful if swallowed.[1][2][3] The GHS07 "Exclamation Mark" pictogram is associated with this compound, signaling these acute toxicity and irritation risks.[3]

The causality for these hazards lies in its molecular structure: the aldehyde group can be reactive, and the overall aromatic system can interact with biological macromolecules, leading to irritation. The fluorination adds another layer of consideration, as combustion byproducts could include highly toxic hydrogen fluoride.

Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is in use. This is not merely a regulatory requirement but a critical barrier to prevent exposure.

Table 1: Safety & Handling Summary for 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde

ParameterSpecificationSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[1][2][3]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][3]
Personal Protective Equipment (PPE) Chemical safety goggles or face shield (compliant with EN166 or OSHA 29 CFR 1910.133)Chemical-resistant gloves (e.g., nitrile rubber)Laboratory coatNIOSH/MSHA or EN 149 approved respirator (if handling large quantities or if dust formation is likely)[1][4]
Handling Environment Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][1][5]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[3][4][3][4]

Waste Characterization and Segregation: The First Step in Disposal

Proper disposal begins with correct waste characterization. Under no circumstances should this compound or its containers be disposed of in regular trash or washed down the sink. [6][7] Such actions are regulatory violations and pose a significant threat to environmental and public health.[7]

7-fluoro-4-oxo-4H-chromene-3-carbaldehyde waste must be segregated and managed as hazardous chemical waste . This applies to the following forms:

  • Unused or Expired Pure Compound: The original solid material.

  • Solutions: Any solutions containing the dissolved compound.

  • Contaminated Materials: Items grossly contaminated with the compound, such as weigh boats, spatulas, gloves, or absorbent pads used for cleaning spills.

  • Rinsate: Solvents used to rinse glassware that contained the compound.

The core principle of waste segregation is to prevent unintended chemical reactions and to ensure the final disposal facility can process the waste stream safely and effectively. Never mix this waste with incompatible materials, such as strong oxidizing agents.[5]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe collection and interim storage of waste containing 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, pending collection by a certified disposal service.

Step 3.1: Prepare for Disposal
  • Work Area: Designate a specific area within a chemical fume hood for waste handling.

  • Don PPE: Before handling any waste, put on the full required PPE as detailed in Table 1.

Step 3.2: Container Selection and Labeling
  • Select a Container: Choose a chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[8] The container must be in good condition, free of cracks or deterioration.[8]

  • Label the Container: Affix a "Hazardous Waste" label to the container before adding any waste.[8][9] The label must clearly state:

    • The words "Hazardous Waste."[8]

    • The full chemical name: "7-fluoro-4-oxo-4H-chromene-3-carbaldehyde" and its CAS number (69155-78-8).

    • The generating laboratory's information (building, room number, principal investigator).[8]

Step 3.3: Waste Transfer
  • Solid Waste: Carefully transfer the solid compound into the labeled hazardous waste container using a dedicated spatula or funnel. Avoid generating dust.[1][4] If dust is unavoidable, perform the transfer in a fume hood.

  • Grossly Contaminated Labware (e.g., reaction flasks):

    • Rinse the glassware three times with a suitable solvent (e.g., acetone, ethanol).

    • Crucially, collect all rinsate in the designated hazardous waste container. This rinsate is now part of the hazardous waste stream.

    • After triple rinsing, the glassware can typically be washed through normal laboratory procedures.

  • Trace Contaminated Items (e.g., weigh paper, gloves): Place these items directly into a designated solid hazardous waste container or a sealed, labeled bag for solid chemical waste.

Step 3.4: Storage Pending Pickup
  • Seal the Container: Once waste has been added, securely close the cap. Hazardous waste containers must remain closed at all times except when adding or removing waste.[6][9]

  • Store Appropriately: Place the sealed and labeled container in your laboratory's designated "Satellite Accumulation Area" (SAA).[8][9] This area should be away from general traffic and clearly marked.

Step 3.5: Arrange for Final Disposal
  • Contact EH&S: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health & Safety (EH&S) department or equivalent office.[9] They are responsible for the transport and final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing different waste streams containing 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde.

G Disposal Workflow for 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde start Waste Generation (Contains C10H5FO3) waste_type Identify Waste Type start->waste_type solid Pure/Bulk Solid or Contaminated Debris waste_type->solid Solid liquid Contaminated Solvents or Solutions waste_type->liquid Liquid labware Contaminated Labware waste_type->labware Labware action_solid Action: Transfer to solid hazardous waste container. solid->action_solid action_liquid Action: Pour into liquid hazardous waste container. liquid->action_liquid labware_type Level of Contamination? labware->labware_type gross Gross Contamination labware_type->gross Gross trace Trace Contamination (Empty Container) labware_type->trace Trace action_rinse Action: Triple rinse with solvent. Collect all rinsate as hazardous liquid waste. gross->action_rinse action_dispose_trace Action: Deface label. Dispose of container via normal lab glass/plastic recycling. trace->action_dispose_trace storage Securely Cap & Label Container 'Hazardous Waste' + Chemical Name action_solid->storage action_liquid->storage action_rinse->storage saa Store in Designated Satellite Accumulation Area (SAA) storage->saa pickup Contact EH&S for Waste Pickup saa->pickup

Caption: Decision tree for proper waste segregation and disposal.

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. For a small, contained spill:

  • Wear full PPE, including a respirator if the material is a powder.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with soap and water. Collect the cleaning materials and water as hazardous waste.

For first aid, follow the Safety Data Sheet (SDS) guidance:

  • Skin Contact: Wash with plenty of soap and water.[1] If irritation occurs, seek medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[4]

  • Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[1]

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
  • 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde | BLD Pharm.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde | ChemScene. ChemScene.
  • CHROMONE-3-CARBOXALDEHYDE - Safety D
  • 6-Nitro-4-oxo-4H-chromene-3-carbaldehyde Safety D
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.
  • How to Ensure Safe Chemical Waste Disposal in Labor

Sources

Handling

Personal protective equipment for handling 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 69155-78-8 | Molecular Formula: C₁₀H₅FO₃ | Role: Pharmacophore Intermediate

Executive Safety & Operational Strategy

As a Senior Application Scientist, I approach the handling of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde not merely as a compliance task, but as a critical variable in experimental reproducibility. This compound features two distinct reactive motifs: an electrophilic C3-formyl group and a fluorinated chromone core.

The Core Hazard: While classified generally as an irritant (H315, H319, H335), the aldehyde functionality presents a specific risk of skin sensitization via Schiff base formation with surface proteins. Furthermore, the fluorine substituent mandates strict segregation from non-halogenated waste streams to maintain environmental compliance.

Operational Doctrine:

  • Containment at Source: The primary risk vector is inhalation of micro-particulates during weighing.

  • Barrier Redundancy: Single layers of protection are insufficient for electrophilic aldehydes.

  • Halogen Awareness: All waste streams must be treated as "Halogenated Organic."

PPE Selection Matrix (Task-Based)

The following matrix dictates the required protection levels based on the specific operational phase.

Operational PhaseRespiratory ProtectionDermal Protection (Gloves)Ocular ProtectionEngineering Controls
Phase 1: Solid Handling (Weighing, Aliquoting)N95 / P100 (If outside hood)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Chemical Goggles (Sealed, unvented)Class II Biosafety Cabinet or Fume Hood (Sash <18")
Phase 2: Solubilization (Dissolving in DMSO/DMF)Fume Hood Only (Vapor extraction)Laminate / Nitrile (If using DMSO as carrier)Safety Glasses (Side shields required)Fume Hood (Face velocity: 80-100 fpm)
Phase 3: Reaction/Workup (Heating, Quenching)Fume Hood Only Thermal + Nitrile (Insulated liners for heat)Face Shield + Goggles (If splash risk exists)Blast Shield (If pressurized)
Phase 4: Waste Disposal (Transfer to Carboys)N95 / P100 Double Nitrile (Change immediately after)Chemical Goggles Vented Waste Station
Technical Justification for PPE Choices
A. Dermal Defense: The "Double-Glove" Rationale

Standard nitrile gloves provide adequate chemical resistance to the solid chromone. However, once dissolved in polar aprotic solvents (e.g., DMSO, DMF) common for this intermediate, the solvent acts as a permeation carrier.

  • Mechanism: DMSO can carry the dissolved aldehyde through a single nitrile layer in <5 minutes.

  • Protocol: Wear a 4-mil inner nitrile glove (white/blue) and a 5-mil outer nitrile glove (purple/green). This "color-contrast" system allows immediate visual detection of outer glove breaches.

B. Respiratory Logic: The Aldehyde Factor

Aldehydes are potent respiratory irritants. Inhalation of 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde dust can trigger acute bronchospasm or long-term sensitization.

  • Constraint: A standard surgical mask provides zero protection against molecular vapors or fine organic dusts.

  • Requirement: All solid manipulation must occur within a certified fume hood. If weighing balance stability requires removing the compound from the hood, a fit-tested N95 or P100 respirator is mandatory.

Operational Workflow & Logic

The following diagram illustrates the critical decision paths for handling this compound, integrating safety checks with experimental logic.

HandlingWorkflow Start Start: Material Retrieval CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Solution Solution (DMSO/DCM) CheckState->Solution Weighing Weighing Protocol: 1. Anti-static gun usage 2. Sash at working height 3. Pre-weigh boat inside hood Solid->Weighing Use Powder Funnel Reaction Reaction Setup: 1. Inert Atmosphere (N2/Ar) 2. Solvent addition via syringe Solution->Reaction Syringe Transfer Weighing->Reaction SpillSolid Solid Spill: Wet wipe (DCM) -> Bag Weighing->SpillSolid Accident SpillLiq Liquid Spill: Vermiculite -> Halogenated Waste Reaction->SpillLiq Accident Disposal Disposal: Segregate as Halogenated Organic Reaction->Disposal Workup Complete SpillSolid->Disposal SpillLiq->Disposal

Figure 1: Operational decision tree for handling 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, emphasizing spill contingencies and state-dependent protocols.

Step-by-Step Handling Protocol
Pre-Operational Check
  • Verify Ventilation: Ensure Fume Hood flow monitor reads between 80–100 fpm.

  • Static Control: Chromone powders are often electrostatic. Have an ionizing anti-static gun ready to prevent powder "jumping" during weighing, which causes contamination and exposure.

The "Clean" Weighing Technique
  • Don PPE: Put on safety glasses, lab coat, and double nitrile gloves .

  • Transfer: Place the reagent bottle and a pre-tared weigh boat inside the hood.

  • Aliquot: Open the bottle only inside the hood. Use a disposable spatula.

  • Seal: Recap the bottle tightly before removing the weigh boat from the hood.

  • Wipe Down: Wipe the exterior of the reagent bottle with a Kimwipe dampened with Ethanol to remove any invisible aldehyde residue before returning it to storage.

Decontamination & Doffing (Crucial)
  • Outer Glove Removal: Remove the outer pair of gloves inside the fume hood and discard them into the solid hazardous waste stream.

  • Wash: Wash the inner gloves with soap and water (while still on hands) to neutralize any potential traces.

  • Final Doffing: Remove inner gloves and wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Waste Disposal & Environmental Stewardship

Due to the 7-Fluoro substituent, this compound cannot be treated as standard organic waste. Incineration protocols differ for halogenated compounds to prevent the formation of corrosive acid gases (HF) and dioxins.

Waste StreamCriteriaContainer Labeling
Solid Waste Contaminated gloves, weigh boats, paper towels."Hazardous Waste: Solid, Halogenated Organic"
Liquid Waste Mother liquors, reaction solvents (DCM, DMSO)."Hazardous Waste: Liquid, Halogenated Organic"
Glassware Rinsate from first wash (Acetone/Ethanol).Collect rinsate in Liquid Halogenated stream.

Prohibited Actions:

  • DO NOT mix with strong oxidizers (e.g., Nitric Acid) in the waste stream; aldehydes can undergo exothermic oxidation.

  • DO NOT dispose of down the drain.[1] The fluorinated core is persistent in aquatic environments.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.

  • BLD Pharm. (2024).[2] Safety Data Sheet: 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde (CAS 69155-78-8).[2][3]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity (STOT).

  • Ansell. (2022). Chemical Glove Resistance Guide: Permeation & Degradation Data.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-fluoro-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-fluoro-4-oxo-4H-chromene-3-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.